Boc-d-asp-otbu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427147 | |
| Record name | Boc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77004-75-2 | |
| Record name | Boc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-D-Asp(OtBu)-OH: Structure, Properties, and Application in Peptide Synthesis
This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-D-aspartic acid α-tert-butyl ester, commonly referred to as Boc-D-Asp(OtBu)-OH. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's structural and physical properties, and its pivotal role in solid-phase peptide synthesis (SPPS).
Core Molecular Data
Quantitative data for Boc-D-Asp(OtBu)-OH is summarized in the table below, offering a clear reference for its key chemical properties.
| Property | Value | References |
| Molecular Formula | C13H23NO6 | [1][2][3][4][5][6] |
| Molecular Weight | 289.32 g/mol | [1][2][3][7][8] |
| CAS Number | 77004-75-2 | [4][5][6] |
| Appearance | White to off-white powder | [6][9] |
| Storage Temperature | 2-8°C | [3][7][8] |
Molecular Structure and Function
Boc-D-Asp(OtBu)-OH is a derivative of the non-proteinogenic amino acid D-aspartic acid. Its structure is characterized by two key protecting groups:
-
Boc (tert-butoxycarbonyl) group: This group protects the α-amino group, preventing it from participating in unwanted reactions during the peptide coupling step. It is labile to moderate acids, such as trifluoroacetic acid (TFA), which allows for its selective removal.[10]
-
OtBu (tert-butyl ester) group: This group protects the side-chain carboxylic acid, preventing it from forming a branch point during peptide synthesis. Like the Boc group, it is removed by strong acids, typically during the final cleavage of the peptide from the solid support.
This dual protection strategy makes Boc-D-Asp(OtBu)-OH a crucial building block in Boc-based solid-phase peptide synthesis (SPPS), enabling the precise and controlled assembly of peptide chains.[6][11]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Asp(OtBu)-OH is a fundamental reagent in the Boc/Bzl strategy for SPPS. The general workflow for incorporating a Boc-protected amino acid, such as Boc-D-Asp(OtBu)-OH, onto a growing peptide chain attached to a solid support is illustrated below.
References
- 1. peptide.com [peptide.com]
- 2. lookchem.com [lookchem.com]
- 3. Boc-Asp-OtBu = 97.0 TLC 34582-32-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. H66716.06 [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]
- 8. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. cenmed.com [cenmed.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
Navigating the Solubility of Boc-D-Asp(OtBu)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of N-tert-butoxycarbonyl-D-aspartic acid α-tert-butyl ester (Boc-D-Asp-OtBu), a critical building block for researchers, scientists, and professionals in drug development and peptide synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a strong qualitative understanding, a detailed experimental protocol for determining precise solubility, and the procedural context for its application in solid-phase peptide synthesis (SPPS).
Core Concepts in this compound Solubility
This compound is a protected amino acid derivative designed for use in organic-phase peptide synthesis. Its structure, featuring two bulky and nonpolar tert-butyl protecting groups (Boc and OtBu), dictates its solubility profile. Generally, the presence of these lipophilic groups enhances solubility in nonpolar organic solvents while diminishing it in aqueous solutions.
Qualitative Solubility Profile
| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | A common solvent in peptide synthesis, known for its ability to dissolve protected amino acids. |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | A nonpolar solvent that effectively dissolves the lipophilic protected amino acid. |
| Chloroform | Halogenated Hydrocarbon | Soluble | Similar in properties to DCM, offering good solubility for nonpolar compounds. |
| Methanol | Alcohol | Soluble | A polar protic solvent that can still solubilize many protected amino acids.[1] |
| Ethyl Acetate | Ester | Soluble | A moderately polar solvent often used in the work-up and purification of organic compounds. |
| Diethyl Ether | Ether | Sparingly Soluble to Soluble | A nonpolar solvent, though solubility may be less than in halogenated hydrocarbons. |
| Water | Protic Solvent | Insoluble to Sparingly Soluble | The nonpolar protecting groups significantly reduce solubility in aqueous environments. |
| 1% Acetic Acid in Water | Aqueous Acid | Sparingly Soluble | While some sources suggest solubility for the L-isomer, the D-isomer is expected to be sparingly soluble at best.[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL).
-
Securely cap the vial and vortex for 2-3 minutes to create a suspension.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, visually confirm the presence of undissolved solid material.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter appropriate for the solvent into a clean vial.
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted samples using a pre-calibrated HPLC or other analytical method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original undiluted supernatant based on the dilutions and analytical results. This concentration represents the quantitative solubility of this compound in the chosen solvent at the specified temperature.
-
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent in Boc-based SPPS. Its solubility in common SPPS solvents like DMF and DCM is crucial for efficient coupling reactions. The following diagram illustrates the logical workflow of incorporating a this compound residue into a growing peptide chain on a solid support.
Conclusion
Understanding the solubility of this compound is fundamental to its effective use in peptide synthesis. While quantitative data remains elusive in public-facing literature, the provided qualitative profile and a robust experimental protocol for its determination offer a comprehensive toolkit for researchers. The inherent solubility of this reagent in common organic solvents underpins its utility in established Boc-SPPS workflows, enabling the synthesis of complex peptides for a wide range of scientific applications.
References
Technical Guide: Boc-D-Asp(OtBu)-OH (Boc-D-aspartic acid α-tert-butyl ester)
CAS Number: 77004-75-2
Introduction
Boc-D-Asp(OtBu)-OH, with the CAS number 77004-75-2, is a pivotal protected amino acid derivative extensively utilized by researchers and scientists in the field of peptide synthesis and drug development.[1] Its strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the amine and a tert-butyl (OtBu) ester on the side-chain carboxyl group offers distinct advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and relevant experimental protocols for professionals in the pharmaceutical and biotechnological industries.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-D-Asp(OtBu)-OH.
| Property | Value | Source |
| CAS Number | 77004-75-2 | [1][2][3] |
| Molecular Formula | C₁₃H₂₃NO₆ | [1][2][3] |
| Molecular Weight | 289.32 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥98% (typically determined by HPLC) | [3] |
| Optical Rotation | [α]²⁰/D +23.5 ± 2° (c=1 in MeOH) | [4] |
| Storage Temperature | Freezer, under -20°C; some suppliers recommend 2-8°C |
Safety and Handling
The safety profile of Boc-D-Asp(OtBu)-OH varies slightly between suppliers, with some classifying it as non-hazardous and others providing specific warnings. It is imperative for laboratory personnel to consult the specific Safety Data Sheet (SDS) provided with the product.
Summary of Safety Information from Supplier SDS
| Hazard Category | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
While specific, validated analytical methods for Boc-D-Asp(OtBu)-OH are proprietary to manufacturers, a general reversed-phase HPLC (RP-HPLC) protocol can be outlined for purity assessment. This method is based on standard procedures for analyzing protected amino acids.[5][6]
Objective: To determine the purity of Boc-D-Asp(OtBu)-OH by separating it from potential impurities.
Materials and Reagents:
-
Boc-D-Asp(OtBu)-OH sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v)
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Boc-D-Asp(OtBu)-OH sample.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes to elute the compound and any impurities.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Logical Workflow and Diagrams
Safe Handling and Emergency Response Workflow
The following diagram illustrates the logical workflow for the safe handling of Boc-D-Asp(OtBu)-OH and the appropriate emergency response procedures.
Caption: Safe handling and emergency response workflow for Boc-D-Asp(OtBu)-OH.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. N-Boc-D-aspartic acid 1-tert-butyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis and Purification of Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-aspartic acid α-tert-butyl ester (Boc-D-Asp(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details the experimental protocols, purification methods, and characterization data for this compound, presented in a clear and structured format to support research and development in peptide chemistry and drug discovery.
Compound Overview
Boc-D-Asp(OtBu)-OH is a derivative of the amino acid D-aspartic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a tert-butyl (tBu) ester. This dual protection strategy is essential in peptide synthesis to prevent unwanted side reactions, such as the formation of aspartimide, particularly in Fmoc-based SPPS. The use of the D-enantiomer is crucial for the synthesis of peptides with specific stereochemistry, which can influence their biological activity and metabolic stability.
Table 1: Physicochemical Properties of Boc-D-Asp(OtBu)-OH
| Property | Value |
| CAS Number | 77004-75-2 |
| Molecular Formula | C₁₃H₂₃NO₆ |
| Molecular Weight | 289.32 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 64-67 °C |
| Optical Rotation | [α]²⁰/D +2.0±0.4°, c = 1% in methanol |
| Storage Temperature | 2-8°C |
Synthesis of Boc-D-Asp(OtBu)-OH
The synthesis of Boc-D-Asp(OtBu)-OH is typically a two-step process starting from D-aspartic acid. The first step involves the protection of the α-amino group with a Boc group, followed by the esterification of the side-chain carboxylic acid with a tert-butyl group.
Experimental Workflow: Synthesis
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of N-α-(tert-Butoxycarbonyl)-D-aspartic acid (Boc-D-Asp-OH)
-
Dissolution: Suspend D-aspartic acid (1 equivalent) in a 1:1 mixture of dioxane and water. Add triethylamine (1.5 equivalents) to the suspension and stir until the amino acid dissolves.[1]
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 10% aqueous citric acid or dilute HCl solution.[1][2]
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[2]
-
-
Isolation: Remove the solvent under reduced pressure to yield crude Boc-D-Asp-OH, which is typically a viscous oil or a white solid. This crude product can be used in the next step without further purification.
Step 2: Synthesis of N-α-(tert-Butoxycarbonyl)-D-aspartic acid α-tert-butyl ester (Boc-D-Asp(OtBu)-OH)
-
Reaction Setup: Dissolve the crude Boc-D-Asp-OH (1 equivalent) in dichloromethane in a pressure-resistant vessel.[3]
-
Tert-Butylation: Cool the solution to -10 to -5 °C. Add a catalytic amount of anhydrous p-toluenesulfonic acid. Carefully add condensed isobutylene (3-10 equivalents) to the reaction mixture.[3]
-
Reaction: Seal the vessel and stir the mixture at a low temperature for 48-72 hours.[3] The progress of the esterification can be monitored by TLC.
-
Workup:
-
After the reaction is complete, carefully vent the excess isobutylene in a fume hood.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Asp(OtBu)-OH.
-
Purification of Boc-D-Asp(OtBu)-OH
The crude product from the synthesis often contains impurities and requires purification to achieve the high purity needed for peptide synthesis. Recrystallization is a common and effective method for the purification of Boc-D-Asp(OtBu)-OH.
Experimental Workflow: Purification
Detailed Experimental Protocol: Purification by Recrystallization
-
Dissolution: Place the crude Boc-D-Asp(OtBu)-OH in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[4]
-
Inducing Crystallization: While stirring, slowly add hexane (a "poor" solvent) dropwise to the hot solution until it becomes persistently cloudy.[4]
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.[4]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield for the overall synthesis and purification process is in the range of 60-80%.
Characterization Data
The identity and purity of the synthesized Boc-D-Asp(OtBu)-OH should be confirmed by various analytical techniques.
Table 2: Characterization Data for Boc-D-Asp(OtBu)-OH
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Boc and t-butyl protons. |
| ¹³C NMR | Shows the expected number of carbon signals corresponding to the structure. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak or a characteristic fragmentation pattern. |
| Purity (HPLC) | Typically ≥98% for use in peptide synthesis. |
NMR Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.3 (d, 1H, NH), ~4.5 (m, 1H, α-CH), ~2.8 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃ of OtBu), 1.44 (s, 9H, C(CH₃)₃ of Boc).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~175 (C=O, acid), ~170 (C=O, ester), ~155 (C=O, Boc), ~82 (C(CH₃)₃ of OtBu), ~80 (C(CH₃)₃ of Boc), ~50 (α-C), ~38 (β-C), ~28.3 (C(CH₃)₃ of OtBu), ~28.1 (C(CH₃)₃ of Boc).
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), Boc-protected amino acids can exhibit characteristic fragmentation patterns, including the loss of the Boc group or components of it. Common fragments observed include [M+H]⁺, [M-56]⁺ (loss of isobutylene), and [M-100]⁺ (loss of the entire Boc group).[5][6]
Conclusion
This technical guide provides a detailed framework for the successful synthesis and purification of Boc-D-Asp(OtBu)-OH. Adherence to the outlined protocols and careful monitoring of the reaction and purification steps are crucial for obtaining a high-purity product suitable for demanding applications in peptide synthesis and drug development. The provided characterization data serves as a benchmark for quality control.
References
- 1. peptide.com [peptide.com]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-D-Asp(OtBu)-OH: Sourcing and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, pricing, and application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid γ-tert-butyl ester (Boc-D-Asp-OtBu). This valuable building block is integral to the synthesis of peptides containing D-aspartic acid residues, which are of significant interest in drug discovery and development for their ability to enhance peptide stability and modulate biological activity.
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound, with pricing and available quantities varying. The following table summarizes representative commercial sources and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 15429 | ≥99.0% (TLC) | 1 g | $107.25 |
| 5 g | $444.75 | |||
| Aapptec | ABD230 | Not specified | 1 g | $80.00 |
| 5 g | Not specified | |||
| Oakwood Chemical | M03268 | 99% | 1 g | $11.00 |
| 5 g | $18.00 | |||
| 25 g | $71.00 | |||
| 100 g | $188.00 | |||
| BLD Pharm | BD01393140 | Not specified | Not specified | Inquire |
| Echemi | 155542-33-9 | Industrial/Pharmaceutical Grade | Metric Ton | Inquire |
| Parchem | 1676-90-0 | Not specified | Not specified | Inquire |
| RayBiotech | Boc-Asp-OtBu | 98.18% | 25 g | Inquire |
| 100 g | Inquire | |||
| XIAMEN EQUATION CHEMICAL CO.,LTD | 1676-90-0 | 99.00% | Not specified | Inquire |
Physicochemical Properties
| Property | Value |
| CAS Number | 155542-33-9[1] |
| Molecular Formula | C13H23NO6[1] |
| Molecular Weight | 289.32 g/mol [1] |
| Appearance | White powder[2] |
| Melting Point | 64-67 °C[2][3] |
| Solubility | Soluble in methanol and dimethyl sulfoxide[2][4] |
| Storage | 2-8°C[3][5] |
Application in Peptide Synthesis: A Technical Overview
Boc-D-Asp(OtBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) for the incorporation of a D-aspartic acid residue into a peptide chain. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid.
The Boc/Bzl Protection Strategy
In the traditional Boc/Benzyl (Bzl) protection strategy for SPPS, the Nα-Boc group serves as a temporary protecting group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7] Side-chain protecting groups, such as the benzyl-based groups, are designed to be stable to these conditions and are only removed at the final cleavage step with a much stronger acid, like hydrofluoric acid (HF).[7][8]
A critical consideration when using Boc-D-Asp(OtBu)-OH in Boc-SPPS is the lack of orthogonality of the OtBu protecting group. The OtBu ester is also labile to the acidic conditions used for Nα-Boc deprotection.[9] This means that during each TFA deprotection step, there is a risk of premature cleavage of the side-chain protecting group, which can lead to undesired side reactions, such as peptide branching.
Aspartimide Formation: A Common Side Reaction
A significant side reaction associated with the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate.[10][11][12] This occurs through the cyclization of the aspartic acid residue, particularly when the subsequent amino acid in the sequence has low steric hindrance, such as glycine.[12] Aspartimide formation can lead to racemization of the α-carbon and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[10][12]
Strategies to minimize aspartimide formation include:
-
Use of bulky side-chain protecting groups: While OtBu is commonly used, even bulkier esters can offer more protection.[12]
-
Addition of acids to the deprotection solution: The addition of small amounts of organic acids to the piperidine solution used for Fmoc removal (in Fmoc-SPPS) has been shown to suppress aspartimide formation.[13]
-
Backbone protection: Protecting the amide nitrogen of the peptide bond can prevent the cyclization reaction.[10]
Experimental Protocols
The following provides a generalized protocol for the incorporation of Boc-D-Asp(OtBu)-OH into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
-
Boc-D-Asp(OtBu)-OH
-
Appropriate solid-phase resin (e.g., Merrifield or PAM resin)[14]
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Other Boc-protected amino acids
-
Cleavage cocktail (e.g., HF/anisole)
-
Ether (for precipitation)
-
Solvents for purification (e.g., acetonitrile, water)
General SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process involving the repeated steps of deprotection and coupling.[7]
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes, followed by a longer treatment of 20-25 minutes to ensure complete removal of the Boc group.[14]
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIEA in DCM.[15] This step is crucial to liberate the free amine for the subsequent coupling reaction.
-
Wash the resin again with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (e.g., Boc-D-Asp(OtBu)-OH) and a coupling agent (e.g., HBTU) in a suitable solvent like DMF or DCM.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for a predetermined time (typically 1-2 hours).
-
Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin extensively with DCM and other solvents to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence.
Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Final Nα-Boc Deprotection: Perform a final deprotection step as described above.
-
Washing and Drying: Wash the resin thoroughly and dry it under vacuum.
-
Cleavage: Treat the dried peptide-resin with a strong acid cleavage cocktail, such as liquid HF with a scavenger like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups.[8] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, collect the solid, and purify it using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of the Final Peptide
The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:
-
RP-HPLC: To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[16]
-
Amino Acid Analysis: To determine the amino acid composition of the peptide.
-
NMR Spectroscopy: For structural elucidation.
The Role of D-Amino Acids in Drug Development
The incorporation of D-amino acids, such as D-aspartic acid, into peptide-based drug candidates is a well-established strategy to enhance their therapeutic potential.[17][18] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short half-life.[19] The introduction of D-amino acids can significantly increase the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability.[19][20]
Furthermore, the stereochemistry of D-amino acids can induce specific secondary structures in peptides, such as β-turns, which can be crucial for receptor binding and biological activity.[17] This modification can lead to altered receptor affinity and selectivity, potentially resulting in more potent and targeted therapeutic agents.[17]
Visualizing the Workflow and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of aspartimide formation during peptide synthesis.
Caption: Role of Boc-D-Asp(OtBu)-OH in peptide-based drug discovery.
References
- 1. peptide.com [peptide.com]
- 2. echemi.com [echemi.com]
- 3. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. csbio.com [csbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. lifetein.com [lifetein.com]
- 20. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage and Handling of Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information on the proper storage, handling, and utilization of Boc-D-Asp(OtBu)-OH (N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure reagent integrity, experimental success, and laboratory safety.
Compound Information and Storage
Boc-D-Asp(OtBu)-OH is a protected amino acid derivative used as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group.
Table 1: Physicochemical Data for Boc-D-Asp(OtBu)-OH
| Property | Value | Reference |
| Synonyms | Boc-D-Asp(OtBu)-OH, N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester | N/A |
| CAS Number | 155542-33-9 | [1] |
| Molecular Formula | C₁₃H₂₃NO₆ | [1] |
| Molecular Weight | 289.32 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥99% (HPLC) | N/A |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Guideline | Source |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [3] |
| Incompatibilities | Strong oxidizing agents. | N/A |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. | [3] |
Safety and Handling Precautions
Table 3: Hazard Identification and Precautionary Statements (based on L-enantiomer)
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P280, P305+P351+P338 |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. P261, P271, P304+P340, P312 |
First Aid Measures: [3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with plenty of soap and water. Consult a doctor if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator when dust is generated.
-
Skin and Body Protection: Laboratory coat.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Asp(OtBu)-OH is a standard reagent for incorporating a D-aspartic acid residue into a peptide sequence using Boc-chemistry SPPS. The following is a representative protocol for a manual synthesis cycle.
Materials:
-
Boc-D-Asp(OtBu)-OH
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Scavengers (e.g., thioanisole, ethanedithiol - for final cleavage)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with a 5% DIEA in DCM solution (2 times, 1-2 minutes each) to neutralize the protonated amine.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-D-Asp(OtBu)-OH (typically 3-4 equivalents relative to resin substitution). Dissolve the amino acid and a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF. Add DIEA (2 equivalents to the amino acid) to the solution.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove unreacted reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) containing scavengers.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the handling and use of Boc-D-Asp(OtBu)-OH.
Caption: Workflow for Safe Storage and Handling of Boc-D-Asp(OtBu)-OH.
Caption: Boc-SPPS Cycle for Incorporating Boc-D-Asp(OtBu)-OH.
References
Spectroscopic Data and Analysis of Boc-D-Asp-OtBu: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-aspartic acid α-tert-butyl ester (Boc-D-Asp-OtBu), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while data for the exact molecule is provided where available, in some cases, data from closely related analogs are presented for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not explicitly available in search results. A representative spectrum is available.[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results. Typical shifts for Boc-protected amino acids are referenced.[2][3] | |
| ~170-175 | C=O (acid/ester) |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~50-60 | α-CH |
| ~35-40 | β-CH₂ |
| ~28 | C(CH₃)₃ (Boc) |
| ~28 | C(CH₃)₃ (tBu ester) |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Assignment |
| Specific data for this compound not available. Data for Boc-D-Aspartic acid is referenced.[4] | |
| ~3300 | N-H stretch |
| ~2980 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1710 | C=O stretch (carbamate) |
| ~1520 | N-H bend |
| ~1160 | C-O stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 290.15 | [M+H]⁺ |
| 312.13 | [M+Na]⁺ |
| 234.12 | [M+H - C₄H₈]⁺ |
| 190.09 | [M+H - Boc]⁺ |
Note: The molecular formula for this compound is C₁₃H₂₃NO₆, with a molecular weight of 289.33 g/mol .[5]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of protected amino acids.[2]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
-
¹H NMR Acquisition: A typical ¹H NMR spectrum is acquired with 16 scans and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with 1024 scans and a relaxation delay of 2 seconds.
-
Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.
-
Data Acquisition: The sample solution is introduced into the ESI source. Mass spectra are acquired in positive ion mode over a relevant m/z range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.
References
The Strategic Integration of Boc-D-Asp(OtBu)-OH in the Synthesis of Non-Natural Peptides: A Technical Guide
For Immediate Release
In the landscape of peptide science and therapeutic development, the incorporation of non-natural amino acids is a cornerstone for innovation. This technical guide delves into the pivotal role of N-α-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH), a chiral building block that offers strategic advantages in the synthesis of bespoke peptides with enhanced biological properties. This document serves as a comprehensive resource for researchers, chemists, and professionals in drug discovery, providing in-depth protocols, data analysis, and visual workflows pertinent to the application of this reagent.
The D-configuration of the α-carbon in Boc-D-Asp(OtBu)-OH is instrumental in designing peptides with increased resistance to proteolytic degradation. Peptides incorporating D-amino acids are less susceptible to enzymatic cleavage in biological systems, leading to longer half-lives and improved pharmacokinetic profiles. Furthermore, the introduction of a D-amino acid can induce unique conformational constraints on the peptide backbone, potentially leading to novel tertiary structures and enhanced binding affinities for therapeutic targets.
Core Principles of Boc-D-Asp(OtBu)-OH in Peptide Synthesis
Boc-D-Asp(OtBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. In this methodology, the acid-labile tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the β-carboxyl group of the D-aspartic acid side chain is protected by an acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of peptide elongation using a moderately strong acid, such as trifluoroacetic acid (TFA), without affecting the side-chain protecting group. The OtBu group, along with other benzyl-type side-chain protecting groups, is then removed during the final cleavage of the peptide from the solid support using a strong acid like hydrofluoric acid (HF).
A critical consideration during the synthesis of peptides containing aspartic acid is the potential for aspartimide formation. This intramolecular cyclization side reaction is more prevalent in the base-labile Fmoc/tBu strategy. However, in Boc-SPPS, the protonated state of the N-terminal amine after TFA deprotection significantly reduces the propensity for the peptide backbone to attack the side-chain ester, thus minimizing aspartimide formation.
Quantitative Analysis of Coupling Efficiency
The efficiency of coupling any amino acid in SPPS can be influenced by factors such as steric hindrance and the nature of the preceding amino acid in the sequence. While a comprehensive dataset for every possible coupling partner with Boc-D-Asp(OtBu)-OH is extensive, the following table summarizes typical coupling efficiencies observed in Boc-SPPS for various amino acid types. It is important to note that for sterically hindered residues or during the synthesis of long or complex peptides, double coupling or the use of more potent activating agents may be necessary to achieve near-quantitative yields.
| Amino Acid Category | Examples | Typical Coupling Efficiency (%) | Notes |
| High Efficiency | Ala, Gly, Leu | >99% | Minimal steric hindrance allows for rapid and complete coupling under standard conditions. |
| Sterically Hindered | Val, Ile, Thr | 98-99% | Slower reaction kinetics may necessitate longer coupling times or the use of stronger activators. |
| Side-Chain Reactive | Asp, Gln, His | Variable | Potential for side reactions like aspartimide formation, though minimized in Boc chemistry. |
| Boc-D-Asp(OtBu)-OH | - | >98% | Generally couples efficiently, but monitoring is recommended, especially in challenging sequences. |
Experimental Protocols
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a non-natural peptide incorporating Boc-D-Asp(OtBu)-OH follows a cyclical process of deprotection, neutralization, and coupling.
Boc-SPPS Workflow for Peptide Synthesis.
Detailed Protocol for a Single Coupling Cycle of Boc-D-Asp(OtBu)-OH
This protocol outlines the steps for the incorporation of a single Boc-D-Asp(OtBu)-OH residue onto a growing peptide chain attached to a solid support.
-
Resin Preparation: Begin with the peptide-resin from the previous cycle, which has a free N-terminal amino group. If it is the first amino acid, start with a pre-loaded resin. Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 2-minute pre-wash.
-
Follow with a 20-30 minute treatment with fresh 50% TFA in DCM to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step to ensure complete neutralization of the trifluoroacetate salt to the free amine.
-
Wash the resin extensively with DMF.
-
-
Coupling of Boc-D-Asp(OtBu)-OH:
-
In a separate vessel, pre-activate Boc-D-Asp(OtBu)-OH (3 equivalents relative to the resin substitution) with a coupling reagent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF.
-
Add DIEA (2 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.
Application in the Synthesis of Bioactive Peptides: Conotoxins
Conotoxins, peptides isolated from the venom of marine cone snails, are valuable pharmacological tools and therapeutic leads due to their high specificity for various ion channels and receptors. Many conotoxins contain D-amino acids, which contribute to their structural stability and biological activity. The chemical synthesis of conotoxin analogues often involves the strategic incorporation of D-amino acids, such as D-aspartic acid, to enhance their therapeutic potential.
For example, the synthesis of a conotoxin analogue where an L-aspartic acid is replaced with a D-aspartic acid using Boc-D-Asp(OtBu)-OH can lead to a peptide with increased resistance to exopeptidases, a critical factor for in vivo applications.
Logical Workflow for the Synthesis of a D-Asp Containing Conotoxin Analogue
Synthesis of a D-Asp containing conotoxin.
Signaling Pathways of D-Aspartic Acid
While this guide focuses on the synthetic utility of Boc-D-Asp(OtBu)-OH, it is noteworthy that the resulting D-aspartic acid residue in a peptide can influence its biological activity. Furthermore, free D-aspartic acid is an endogenous signaling molecule in neuroendocrine systems. It is involved in the regulation of hormone synthesis and release, including testosterone. The diagram below illustrates the signaling cascade initiated by free D-aspartate in Leydig cells, leading to testosterone production. The incorporation of D-aspartic acid into peptide drugs targeting these pathways is an active area of research.
D-Aspartate signaling in testosterone synthesis.
Methodological & Application
Protocol for Incorporating Boc-D-Asp(OtBu) in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone for the synthesis of peptides. The incorporation of non-proteinogenic amino acids, such as D-isomers, is crucial for developing peptides with enhanced stability and unique biological activities. This document provides a detailed protocol for the incorporation of Boc-D-Asp(OtBu)-OH in Boc-SPPS. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid is acid-labile and offers orthogonality with the Nα-Boc group, which is removed by milder acid treatment.
A significant challenge during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides. While this side reaction is more pronounced in Fmoc-SPPS, it can also occur in Boc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. This protocol outlines strategies to minimize this side reaction and ensure the synthesis of high-purity peptides.
Data Presentation
Table 1: Reagents for Boc-SPPS of Peptides Containing D-Asp(OtBu)
| Reagent Class | Reagent | Concentration/Equivalents | Purpose |
| Resin | Merrifield, PAM, BHA, MBHA | 0.5 - 1.0 mmol/g | Solid support for peptide synthesis. |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | - | Resin swelling and reaction medium. |
| Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | Removal of the Nα-Boc protecting group.[1][2] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM/DMF | 5-10% (v/v) | Neutralization of the N-terminal ammonium salt.[3] |
| Coupling | Boc-D-Asp(OtBu)-OH | 2-4 equivalents | Amino acid to be incorporated. |
| HBTU/HATU/HCTU/TBTU | 2-4 equivalents | Coupling reagent. | |
| DIC/HOBt | 2-4 equivalents | Coupling reagent combination. | |
| DIEA | 4-8 equivalents | Activation base. | |
| Cleavage | HF, TFMSA, TMSOTf, HBr/TFA | High concentration | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[1][3] |
| Scavengers | Anisole, Thioanisole, Ethanedithiol (EDT), Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Trapping of reactive cations generated during cleavage.[4] |
Table 2: Comparison of Cleavage Cocktails for Peptides Containing Sensitive Residues
| Reagent Cocktail | Composition | Target Residues | Notes |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr | A powerful and widely used cocktail for complex peptides.[4] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, Trityl groups | "Odorless" alternative, but does not prevent methionine oxidation.[5] |
| Low-High HF | Step 1: HF/DMS (25:75); Step 2: HF/Anisole (90:10) | General purpose | Two-step method to minimize side reactions.[6] |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add DCM to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DCM.
Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Perform a pre-wash by agitating for 1-2 minutes, then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2][7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.
Neutralization
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x) to remove excess base.
In situ neutralization protocols, where the neutralization base is added concurrently with the activated amino acid, can also be employed to suppress diketopiperazine formation.[2]
Coupling of Boc-D-Asp(OtBu)-OH
-
In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. Longer coupling times may be necessary for sterically hindered residues.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed by treating the resin with a solution of acetic anhydride and DIEA in DCM.
Final Cleavage and Deprotection
Safety Precaution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., Reagent K) in a suitable apparatus.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at 0-4°C for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for SPPS incorporating Boc-D-Asp(OtBu)-OH.
Conclusion
The successful incorporation of Boc-D-Asp(OtBu)-OH into a peptide sequence using Boc-SPPS is readily achievable with careful control of the reaction conditions. While the risk of aspartimide formation is lower than in Fmoc-SPPS, it remains a potential side reaction that can be minimized by using appropriate coupling strategies and avoiding prolonged exposure to basic conditions. The choice of the final cleavage cocktail is critical and should be tailored to the overall composition of the peptide to ensure high yield and purity of the final product. This protocol provides a robust framework for researchers to synthesize peptides containing Boc-D-Asp(OtBu) for a wide range of applications in drug discovery and development.
References
Application Notes and Protocols for Liquid-Phase Synthesis Using Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH) in liquid-phase peptide synthesis (LPPS). Detailed protocols for the synthesis of peptide fragments and a discussion of the biological significance of incorporating D-aspartic acid residues into peptides are included.
Introduction
Liquid-phase peptide synthesis offers a scalable and versatile alternative to solid-phase synthesis, particularly for the production of shorter peptides and peptide fragments. The use of Boc-D-Asp(OtBu)-OH as a building block allows for the incorporation of a D-amino acid, which can enhance the proteolytic stability and modulate the biological activity of the resulting peptide.[1] The tert-butyl ester (OtBu) protecting group on the side chain and the tert-butyloxycarbonyl (Boc) group on the α-amino group are both acid-labile, allowing for their removal in a single deprotection step.[2][3]
Applications
The incorporation of D-aspartic acid into peptides can significantly impact their therapeutic potential. D-aspartic acid is an endogenous amino acid found in neuroendocrine tissues and is involved in hormonal regulation and neurotransmission.[1] Peptides containing D-Asp are promising candidates for therapies related to hormonal and neurological conditions.[1]
Key Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide Fragment: Ac-D-Lys(Boc)-Asp(OtBu)-OH
This protocol describes the synthesis of a protected dipeptide fragment, which can be further used in the synthesis of a larger peptide like Acetyl Tetrapeptide-2.[4]
Materials:
-
Ac-D-Lys(Boc)-OH
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
H-Asp(OtBu)-OH
-
Sodium bicarbonate
-
Appropriate organic solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
Procedure:
-
Activation of Ac-D-Lys(Boc)-OH:
-
Dissolve Ac-D-Lys(Boc)-OH (1 equivalent), N-hydroxysuccinimide (1-1.5 equivalents), and dicyclohexylcarbodiimide (1-2 equivalents) in an appropriate organic solvent.
-
Stir the reaction mixture at room temperature for 10-12 hours to form the NHS ester (Ac-D-Lys(Boc)-OSu).[4]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve H-Asp(OtBu)-OH (1 equivalent) and sodium bicarbonate (1-2.5 equivalents) in a suitable solvent.
-
Add the solution of Ac-D-Lys(Boc)-OSu to the H-Asp(OtBu)-OH solution.
-
Stir the reaction at room temperature for 4-6 hours.[4]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure Ac-D-Lys(Boc)-Asp(OtBu)-OH.
-
Protocol 2: Synthesis of a Dipeptide: N-Boc-Asp(OtBu)-Phe-OMe
This protocol details the synthesis of a dipeptide using a titanium tetrachloride-assisted condensation reaction.[5]
Materials:
-
Boc-D-Asp(OtBu)-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Titanium tetrachloride (TiCl₄)
-
Pyridine
Procedure:
-
Reaction Setup:
-
Dissolve H-Phe-OMe·HCl (1 mmol) in pyridine (3 mL).
-
Add Boc-D-Asp(OtBu)-OH (1 mmol) and TiCl₄ (1 mmol) to the solution.[5]
-
-
Coupling Reaction:
-
Work-up and Purification:
-
After completion, quench the reaction and perform a standard aqueous work-up to remove pyridine and other water-soluble impurities.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product via column chromatography to yield the pure dipeptide, N-Boc-Asp(OtBu)-Phe-OMe.
-
Quantitative Data Summary
| Parameter | Ac-D-Lys(Boc)-Asp(OtBu)-OH Synthesis[4] | N-Boc-Asp(OtBu)-Phe-OMe Synthesis[5] |
| Reactant Ratios | Ac-D-Lys(Boc)-OH:NHS:DCC:H-Asp(OtBu)-OH:NaHCO₃ = 1:(1-1.5):(1-2):1:(1-2.5) | Boc-D-Asp(OtBu)-OH:H-Phe-OMe·HCl:TiCl₄ = 1:1:1 |
| Reaction Time | Activation: 10-12 hours; Coupling: 4-6 hours | 5-6 hours |
| Temperature | Room Temperature | 40°C (Microwave) |
| Purification Method | Recrystallization or Column Chromatography | Column Chromatography |
| Overall Yield | 56% (for the final deprotected tetrapeptide) | High yields reported |
Signaling Pathways Involving D-Aspartic Acid
D-aspartic acid acts as a signaling molecule in the nervous and neuroendocrine systems.[1] It functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor and can also activate other glutamate receptors.[6][7] The activation of these receptors by D-aspartate can trigger downstream signaling cascades, including the ERK1/2 and Akt pathways, which are involved in cell proliferation and survival.[6] In the endocrine system, D-aspartate has been shown to stimulate the synthesis and release of hormones such as testosterone and luteinizing hormone.[1][7]
Caption: D-Aspartate signaling pathways.
Experimental Workflow for Dipeptide Synthesis
The general workflow for the liquid-phase synthesis of a dipeptide using Boc-D-Asp(OtBu)-OH involves several key steps, from the preparation of the protected amino acids to the final purification of the product.
Caption: Liquid-phase dipeptide synthesis workflow.
References
- 1. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. chempep.com [chempep.com]
- 4. CN107629111B - Liquid phase synthesis method of acetyl tetrapeptide-2 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Selecting and Utilizing Coupling Reagents Compatible with Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting and using coupling reagents for the incorporation of N-α-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH) in peptide synthesis. The choice of coupling reagent is critical for achieving high yields and purity while minimizing common side reactions, most notably aspartimide formation.
Introduction
Boc-D-Asp(OtBu)-OH is a crucial building block in the synthesis of peptides and peptidomimetics. The tert-butyl (tBu) protecting groups on both the α-amino group (Boc) and the β-carboxyl group (OtBu) offer a robust protection strategy. While the primary focus of side reaction prevention in aspartic acid-containing peptides is often on aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS), careful selection of coupling reagents remains important in Boc chemistry to ensure efficient acylation and minimize racemization.[1][2]
Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to the formation of α- and β-peptides and racemization.[1][2][3] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[3][4] Although Boc-SPPS avoids the repetitive use of strong bases like piperidine for Nα-deprotection, the conditions during the coupling step itself can influence the level of this side reaction.[1]
Compatible Coupling Reagents
Several classes of coupling reagents are compatible with Boc-D-Asp(OtBu)-OH, each with its own advantages and considerations. The most common classes are carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic and cost-effective coupling reagents.[5][6] They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate.
-
DIC (Diisopropylcarbodiimide): Generally preferred for SPPS over DCC because its urea byproduct is more soluble in common organic solvents, facilitating its removal.[5][7]
-
Additives: To enhance coupling efficiency and suppress racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][6][7] The DIC/HOBt combination is a widely used and effective method that minimizes racemization.[5][7]
Phosphonium Salts
Phosphonium salt-based reagents are highly efficient and lead to rapid coupling with low racemization.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A popular and effective coupling reagent that forms an HOBt active ester.[5][6] It is known for rapid and clean reactions.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An analogue of PyBOP that incorporates HOAt, making it even more reactive and efficient, especially for sterically hindered couplings.[5]
Uronium/Aminium Salts
Uronium and aminium salts are among the most popular and efficient coupling reagents used in modern peptide synthesis.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are very popular, efficient, and reliable coupling reagents.[5][7] They activate the carboxylic acid via the formation of an HOBt ester.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered one of the most efficient coupling reagents available.[5][8][9] The presence of the HOAt moiety leads to the formation of a more reactive OAt-ester intermediate, resulting in faster and more complete couplings, which is particularly beneficial for difficult sequences.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent based on OxymaPure as the leaving group. It is highly efficient, comparable to HATU, and is considered safer as it does not contain potentially explosive benzotriazole derivatives.[7]
Quantitative Data Summary
The following table summarizes the general performance characteristics of common coupling reagents compatible with Boc-D-Asp(OtBu)-OH. The efficiency and racemization levels can be sequence-dependent, and optimization for a specific peptide is often necessary.
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | High | Low | Cost-effective and reliable; byproduct of DIC is soluble.[5][7] |
| PyBOP | Phosphonium | Fast | High | Low | Efficient and rapid couplings; byproducts are generally not problematic.[5][6] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used, reliable, and efficient reagents.[5][7] |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient, especially for sterically hindered couplings; forms a more reactive OAt-ester.[5][8][9] |
| DEPBT | Phosphonium | Moderate | High | Very Low | Exhibits remarkable resistance to racemization.[10] |
Experimental Protocols
The following are general protocols for the manual coupling of Boc-D-Asp(OtBu)-OH in solid-phase peptide synthesis. These protocols assume a starting resin with a free amino group.
Protocol 1: Coupling using DIC/HOBt
This protocol is a classic, reliable, and cost-effective method.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-D-Asp(OtBu)-OH (3 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit for monitoring
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Amino Acid and Additive Preparation: In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH and HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add DIC to the resin suspension.
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and the diisopropylurea byproduct.
Protocol 2: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult or sterically hindered couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-D-Asp(OtBu)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit for monitoring
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate reaction vessel, dissolve Boc-D-Asp(OtBu)-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction for completion using the Kaiser test.
-
Washing: Upon completion, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Visualizations
General Workflow for Peptide Coupling
Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis.
Aspartimide Formation Pathway
Caption: Simplified pathway of base-catalyzed aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Deprotection of the Boc Group from Boc-D-Asp-OtBu
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-α-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp-OtBu). The removal of the Boc protecting group is a critical step in peptide synthesis and other organic syntheses, and understanding the optimal conditions is crucial for achieving high yields and purity.
The primary method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] These conditions lead to the cleavage of the carbamate to release the free amine. However, a significant challenge in the deprotection of this compound is the potential for simultaneous cleavage of the tert-butyl (OtBu) ester under strongly acidic conditions. This document outlines methods for both selective deprotection of the Boc group and conditions for the removal of both protecting groups.
Potential Side Reactions
The deprotection of Boc groups with strong acids generates a reactive tert-butyl cation.[1] This electrophile can lead to side reactions, particularly the alkylation of nucleophilic residues. While aspartic acid itself is not highly susceptible to t-butylation, other sensitive residues in a peptide chain, such as tryptophan, methionine, cysteine, or tyrosine, can be modified.[1] To prevent these side reactions, scavengers are often added to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and water.[1]
Another potential side reaction, particularly relevant in peptide synthesis, is the formation of aspartimide. This occurs through the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen.[1] The choice of protecting group for the aspartic acid side chain is a key factor in minimizing this side reaction.[1]
Summary of Deprotection Conditions
The following table summarizes various conditions reported for the deprotection of Boc groups, which can be adapted for this compound. It is important to note that the simultaneous deprotection of the OtBu ester is highly probable under many of these strong acid conditions. Selective deprotection of the Nα-Boc group in the presence of the tert-butyl ester is a more nuanced process.
| Reagent(s) | Solvent(s) | Concentration | Temperature | Time | Notes | Reported Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% v/v | Room Temperature | 1 - 4 hours | Commonly used for complete deprotection of both Boc and OtBu groups.[3] | >95% (general) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1:1 v/v | Room Temperature | 30 minutes | A common and rapid method for Boc deprotection.[4] | Not specified |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30 minutes - 2 hours | Can provide selectivity for Nα-Boc deprotection over t-butyl esters.[4][5][6] | High (general) |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 16 hours | Longer reaction times may be required for complete deprotection.[7] | Not specified |
| Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water | - | 95:2.5:2.5 v/v/v | Room Temperature | 30 min - 2 hours | Scavengers are used to prevent side reactions from the tert-butyl cation.[1] | Not specified |
| Concentrated Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | 1.5 - 3.0 equivalents | Not specified | Not specified | Reported for selective deprotection of Boc in the presence of tert-butyl esters.[8] | 70 - 100% |
| Methanesulfonic Acid (MeSO₃H) | tBuOAc:CH₂Cl₂ (4:1 v/v) | 1.5 - 3.0 equivalents | Not specified | Not specified | Another method for selective Boc deprotection in the presence of tert-butyl esters.[8] | 70 - 100% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for the removal of both the Boc and OtBu protecting groups.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., triisopropylsilane (TIS), water) - optional, but recommended if other sensitive residues are present.
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
If using scavengers, add them to the solution. For example, add TIS to a final concentration of 2.5% (v/v) and water to 2.5% (v/v).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (for a 1:1 mixture).[4] Alternatively, for a 25-50% TFA solution, add the appropriate volume of TFA.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[3]
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
-
The crude product, typically the TFA salt of D-aspartic acid, can be further purified if necessary. Co-evaporation with toluene can help remove residual TFA.[1]
Protocol 2: Selective Nα-Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol aims for the selective removal of the Nα-Boc group while leaving the β-tert-butyl ester intact.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply
-
Rotary evaporator
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to 2 hours.[4][5][6]
-
Monitor the reaction progress by TLC or LC-MS to ensure selective deprotection and minimize cleavage of the tert-butyl ester.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Applications of Boc-D-Asp-OtBu in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Asp(OtBu)-OH (N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester) is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protecting group strategy, employing the acid-labile Boc (tert-butoxycarbonyl) group for N-terminal protection and the tert-butyl (OtBu) ester for the side-chain carboxyl group, offers a robust and versatile tool for the synthesis of complex and therapeutically relevant peptides. The D-configuration of the aspartic acid residue is often incorporated to enhance peptide stability against enzymatic degradation, a crucial attribute for drug candidates.
This document provides detailed application notes and experimental protocols for the use of Boc-D-Asp-OtBu in the synthesis of three distinct classes of peptide-based therapeutics: integrin antagonists (RGD peptides), conotoxins, and Gonadotropin-Releasing Hormone (GnRH) antagonists.
Data Presentation
Table 1: Influence of C-Terminal Amino Acid Residue on Aspartimide Formation
Aspartimide formation is a common side reaction associated with aspartic acid residues during peptide synthesis, leading to impurities. The choice of the amino acid C-terminal to the Asp(OtBu) residue significantly influences the propensity for this side reaction.
| Asp(OtBu)-Xxx Sequence | Propensity for Aspartimide Formation | Rationale |
| Asp-Gly | Very High | The absence of a side chain on glycine offers minimal steric hindrance to the cyclization reaction. |
| Asp-Asn | High | The asparagine side chain provides little steric hindrance. |
| Asp-Ser | Moderate to High | The hydroxyl group can influence the local conformation, affecting the rate of formation. |
| Asp-Asp | High | Similar to asparagine in terms of steric bulk. |
| Asp-Arg | Moderate | The bulky side chain of arginine can reduce the rate of aspartimide formation. |
| Asp-Ala | Moderate | The methyl side chain provides some steric hindrance compared to glycine. |
| Asp-Val | Low | The bulky, branched side chain of valine provides significant steric hindrance, impeding cyclization. |
Table 2: Comparative Performance of Aspartic Acid Side-Chain Protecting Groups
The selection of the side-chain protecting group for aspartic acid is critical for minimizing side reactions and maximizing yield and purity.
| Protecting Group | Deprotection Conditions | Orthogonality | Advantages | Disadvantages & Side Reactions |
| tert-Butyl ester (OtBu) | Strong acid (e.g., high concentration of TFA) | Orthogonal to the base-labile Fmoc group. | Commonly used in Fmoc-SPPS; cost-effective. | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. |
| Benzyl ester (OBn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Fmoc/tBu and Boc strategies. | Stable to both acidic and basic conditions used in standard SPPS. | Requires a metal catalyst which may need to be removed from the final product. Can be sensitive to sulfur-containing residues. |
| Allyl ester (OAll) | Pd(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger) | Orthogonal to both Fmoc/tBu and Boc strategies. | Mild deprotection conditions. | Requires a metal catalyst; potential for allyl group migration. |
| 9-Fluorenylmethyl ester (OFm) | Mildly basic conditions (e.g., piperidine) | Not orthogonal to the Fmoc group. | Useful in specific applications where deprotection with the Fmoc group is desired. | Limited orthogonality in standard Fmoc-SPPS. |
Application 1: Synthesis of Integrin Antagonists (Cyclic RGD Peptides)
Peptides containing the Arg-Gly-Asp (RGD) sequence are potent antagonists of integrin receptors, which are involved in cell adhesion, migration, and proliferation. Cyclic RGD peptides often exhibit enhanced activity and selectivity. This compound can be incorporated to improve stability and influence the peptide's conformational properties.
Experimental Protocol: Manual Solid-Phase Synthesis of a Cyclic RGD Peptide
This protocol describes the synthesis of a cyclic RGD peptide using a Boc-strategy.
Materials:
-
Boc-D-Asp(OtBu)-OH
-
Boc-Arg(Pmc)-OH
-
Boc-Gly-OH
-
Boc-Phe-OH
-
Boc-Lys(Fmoc)-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage Cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Boc-Lys(Fmoc)-OH to the resin using DIC and HOBt in DMF.
-
-
Peptide Chain Elongation (Boc-SPPS Cycles):
-
Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-D-Asp(OtBu)-OH, Boc-Gly-OH, Boc-Arg(Pmc)-OH) using DIC and HOBt in DMF.
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
-
Side-Chain Deprotection for Cyclization:
-
Remove the Fmoc group from the Lysine side chain using 20% piperidine in DMF.
-
-
On-Resin Cyclization:
-
Activate the C-terminal carboxyl group using a suitable coupling agent (e.g., HBTU, HATU).
-
Allow the intramolecular cyclization to proceed.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
Signaling Pathway: Integrin Signaling
Application 2: Synthesis of Conotoxins
Conotoxins are a diverse family of neurotoxic peptides isolated from the venom of marine cone snails. They are valuable research tools and potential drug leads due to their high specificity for various ion channels and receptors. The incorporation of D-amino acids, such as D-aspartic acid, can enhance their stability and modulate their activity.
Experimental Protocol: Manual Solid-Phase Synthesis of an α-Conotoxin
This protocol outlines the synthesis of an α-conotoxin using a Boc-SPPS strategy.
Materials:
-
Boc-D-Asp(OtBu)-OH
-
Other Boc-protected amino acids (including Cys with appropriate orthogonal protecting groups like Acm and Trt)
-
Rink Amide resin
-
DIC, HOBt
-
TFA, DCM, DMF, Piperidine
-
Iodine (for disulfide bond formation)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O/Dithiothreitol (DTT), 90:5:2.5:2.5 v/v/v/w)
Procedure:
-
Resin Swelling and First Amino Acid Coupling: As described in the RGD peptide protocol.
-
Peptide Chain Elongation: Follow the Boc-SPPS cycles of deprotection, neutralization, and coupling for the entire peptide sequence.
-
Selective Disulfide Bond Formation (if required):
-
Selectively deprotect the desired Cysteine pairs (e.g., remove Acm groups with iodine).
-
Perform the first oxidative folding on-resin or after cleavage.
-
-
Cleavage and Global Deprotection:
-
Cleave the peptide from the resin and remove all side-chain protecting groups using the appropriate cleavage cocktail.
-
-
Oxidative Folding:
-
Dissolve the linear, deprotected peptide in a suitable buffer (e.g., Tris-HCl with a redox system like glutathione).
-
Allow the peptide to fold and form the final disulfide bonds.
-
-
Purification: Purify the folded conotoxin using reverse-phase HPLC.
Signaling Pathway: α-Conotoxin Mechanism of Action
Application 3: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists
GnRH antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and in assisted reproduction technologies. These peptides often contain multiple non-natural amino acids, including D-isomers, to enhance their antagonistic activity and prolong their half-life.
Experimental Protocol: Solid-Phase Synthesis of a GnRH Antagonist
This protocol provides a general workflow for the synthesis of a GnRH antagonist decapeptide using a Boc-strategy.
Materials:
-
Boc-D-Asp(OtBu)-OH
-
Other required Boc-protected natural and non-natural D-amino acids
-
MBHA resin
-
HBTU, HOBt, DIEA
-
TFA, DCM, DMF
-
Cleavage Cocktail (e.g., Anhydrous HF with scavengers like anisole)
Procedure:
-
Resin Swelling and First Amino Acid Coupling: As described in the previous protocols.
-
Peptide Chain Elongation:
-
Perform automated or manual Boc-SPPS cycles. Due to the complex nature of many GnRH antagonists, double coupling may be necessary for some residues to ensure high coupling efficiency.
-
Monitor coupling completion using the Kaiser test.
-
-
Cleavage and Global Deprotection:
-
After assembly of the full peptide sequence, cleave the peptide from the resin and remove all side-chain protecting groups using anhydrous HF. (Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions).
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the GnRH antagonist by preparative reverse-phase HPLC.
-
Signaling Pathway: GnRH Receptor Signaling
Application Notes and Protocols for the Use of Boc-D-Asp(OtBu)-OH in the Synthesis of Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Boc-D-Asp(OtBu)-OH
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester, abbreviated as Boc-D-Asp(OtBu)-OH, is a critical building block in the chemical synthesis of modified peptide therapeutics. Its structure is strategically designed for use in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). The molecule features three key components: the D-enantiomer of aspartic acid, an acid-labile Boc group protecting the α-amine, and a more robust acid-labile OtBu group protecting the side-chain carboxyl function. This protection scheme allows for the selective removal of the N-terminal Boc group during each synthesis cycle while the side-chain remains protected until the final cleavage step.
The incorporation of a D-amino acid, such as D-aspartic acid, is a powerful strategy in drug design to enhance the therapeutic properties of peptides. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. Substituting an L-amino acid with its D-enantiomer can render the peptide resistant to enzymatic cleavage, significantly increasing its in vivo half-life and bioavailability.[1]
Key Advantages in Therapeutic Peptide Synthesis
-
Enhanced Proteolytic Stability: The primary advantage of incorporating D-aspartic acid is the increased resistance of the resulting peptide to degradation by endogenous proteases and peptidases.[1] This leads to a longer duration of action and improved pharmacokinetic profiles for peptide drugs.
-
Reduced Side Reactions in Synthesis: In the context of Boc-SPPS, the use of a benzyl-type side-chain protecting group (like OtBu) for aspartic acid is standard. The acidic conditions of Boc deprotection (using TFA) mean the peptide backbone amine is protonated, which significantly reduces the risk of aspartimide formation—a common side reaction in the alternative Fmoc-based strategy.[2]
-
Modulation of Biological Activity: The stereochemistry of amino acids can influence peptide conformation and its binding affinity to biological targets. Introducing a D-Asp residue can alter receptor interactions, sometimes leading to improved potency or a modified signaling profile. Endogenous D-aspartic acid, for example, acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, playing a role in neurotransmission and hormone regulation.[3][4] Peptides designed with D-Asp may leverage these interactions for therapeutic effect in neurology or endocrinology.
Data Presentation
The efficiency of SPPS relies on driving coupling and deprotection reactions to completion (>99%). While specific comparative data for Boc-D-Asp(OtBu)-OH is not extensively published, the following tables provide typical parameters and expected outcomes for a standard Boc-SPPS cycle and a comparison of coupling reagents effective for sterically demanding residues.
Table 1: Typical Parameters for a Single Boc-SPPS Cycle
| Step | Reagent/Solvent | Time | Monitoring Method | Expected Efficiency |
| Resin Swelling | Dichloromethane (DCM) | 30-60 min | Visual Inspection | N/A |
| Boc Deprotection | 25-50% TFA in DCM | 1 x 2 min (pre-wash)1 x 20-30 min | N/A | > 99% |
| Neutralization | 5-10% DIEA in DCM/DMF | 2 x 5-10 min | N/A | > 99% |
| Coupling | See Table 2 | 1 - 4 hours | Kaiser (Ninhydrin) Test | > 99% |
| Washing | DCM and/or DMF | 3 - 5 cycles | N/A | N/A |
Table 2: Comparison of Common Coupling Reagents for Boc-Amino Acids
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Notes |
| DCC/HOBt | Carbodiimide | Moderate | Low | Standard, cost-effective method. Produces insoluble DCU byproduct. |
| HBTU/DIEA | Aminium Salt | Fast | Low | Highly efficient for most couplings. Generates soluble byproducts.[2] |
| HATU/DIEA | Aminium Salt | Very Fast | Very Low | More reactive than HBTU, ideal for sterically hindered or difficult couplings.[5] |
| PyBOP/DIEA | Phosphonium Salt | Fast | Low | Effective for hindered residues with minimal side reactions. |
Experimental Protocols
Protocol 1: Incorporation of Boc-D-Asp(OtBu)-OH via Manual Boc-SPPS
This protocol describes a single synthesis cycle for coupling Boc-D-Asp(OtBu)-OH onto a growing peptide chain anchored to a PAM (phenylacetamidomethyl) resin.
Materials:
-
Peptide-resin (N-terminal deprotected) swelled in DCM
-
Boc-D-Asp(OtBu)-OH
-
Coupling Reagents: HBTU and DIEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% DIEA in DCM
-
Reaction vessel with a sintered glass filter
Methodology:
-
Nα-Boc Deprotection (If required): a. Wash the peptide-resin with DCM (3x). b. Add 50% TFA in DCM (approx. 10 mL per gram of resin). Agitate for 2 minutes and drain.[2] c. Add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.[2] d. Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[2]
-
Neutralization: a. Add 10% DIEA in DCM to the resin. Agitate for 5-10 minutes and drain. b. Repeat the neutralization step. c. Wash the resin with DCM (5x) to remove excess base. The resin is now ready for coupling.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. b. Add DIEA (6 equivalents) to the solution to begin activation. Mix for 1-2 minutes.[6] c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: a. Perform a qualitative Kaiser (ninhydrin) test on a few resin beads. A negative result (yellow beads) indicates the coupling reaction is complete.[6] If the test is positive (blue beads), extend the reaction time or repeat the coupling step. b. Once complete, drain the coupling solution. c. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and simultaneously removing the OtBu side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[6]
-
Cold diethyl ether
-
Centrifuge and lyophilizer
Methodology:
-
Resin Preparation: Ensure the N-terminal Boc group is removed and the peptide-resin is thoroughly washed with DCM and dried under vacuum.
-
Cleavage Reaction: a. Place the dried peptide-resin in a suitable reaction vessel within a fume hood. b. Add the freshly prepared cleavage cocktail (Reagent B, approx. 10 mL per gram of resin).[6] c. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate, which contains the cleaved peptide. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). d. Pellet the peptide via centrifugation. Decant the ether. e. Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Drying: After the final wash, dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder. The peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Caption: Orthogonal protection strategy of Boc-D-Asp(OtBu)-OH.
Caption: D-Asp can elicit responses via NMDA receptors.[7]
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. verywellhealth.com [verywellhealth.com]
- 4. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Boc-D-Asp(OtBu)-OH as a Strategic Building Block for Bioactive Peptides
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can dramatically alter the pharmacological properties of a peptide, leading to enhanced stability, modified receptor affinity, and novel biological activities.[1] Boc-D-Asp(OtBu)-OH is a crucial building block in this field, enabling the strategic insertion of a D-aspartic acid residue into a peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] The D-configuration provides resistance to enzymatic degradation by proteases, significantly increasing the peptide's in vivo half-life.[4] The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group, preventing unwanted side reactions during peptide elongation.[5][6] This dual-protection scheme is integral to the successful synthesis of high-purity, complex bioactive peptides.[6]
D-aspartic acid itself is an endogenous amino acid that plays significant roles in neuroendocrine systems, including the regulation of hormone synthesis and release, such as testosterone.[7][8][9] By incorporating Boc-D-Asp(OtBu)-OH, researchers can design peptides that mimic or modulate these natural processes, leading to novel therapeutic candidates for applications in endocrinology, neuroscience, and beyond.[10][11]
Data Presentation
Quantitative and qualitative data regarding the building block, synthesis parameters, and resulting peptide properties are summarized below for clarity and comparison.
Table 1: Physicochemical Properties of Boc-D-Asp(OtBu)-OH
| Property | Value | Reference(s) |
| Synonym | Boc-D-aspartic acid β-tert-butyl ester | [12] |
| CAS Number | 155542-33-9 | [12] |
| Molecular Formula | C₁₃H₂₃NO₆ | [13] |
| Molecular Weight | 289.32 g/mol | [12] |
| Appearance | White to off-white powder | [14] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [14] |
| Application | Boc Solid-Phase Peptide Synthesis (SPPS) |
Table 2: General Reagents and Conditions for a Single Boc-SPPS Elongation Cycle
| Step | Reagent / Condition | Purpose | Typical Duration | Reference(s) |
| 1. Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the Nα-Boc protecting group | 20-30 min | [15][16] |
| 2. Washing | Dichloromethane (DCM), Isopropanol (IPA) | Removal of excess TFA and byproducts | 5-10 min | [16] |
| 3. Neutralization | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | Conversion of TFA salt to free amine | 3-5 min | [3][15] |
| 4. Washing | Dichloromethane (DCM) | Removal of excess DIEA | 5 min | [3] |
| 5. Coupling | Boc-Amino Acid (2-4 eq), Coupling Agent (e.g., HBTU/HATU or DCC/HOBt), DIEA in DMF or DCM | Formation of the new peptide bond | 1-2 hours | [1][3] |
| 6. Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | Removal of excess reagents and byproducts | 5-10 min | [1] |
Table 3: Potential Impact of D-Aspartate Incorporation on Peptide Properties
| Property | Standard Peptide (L-Asp) | D-Asp Modified Peptide | Rationale | Reference(s) |
| Enzymatic Stability | Susceptible to proteolysis | High resistance to proteolysis | D-amino acids are not recognized by most endogenous proteases. | [4] |
| Biological Activity | Dependent on the specific sequence | Potentially altered (agonist, antagonist, or novel activity) | Change in stereochemistry can modify the peptide's 3D conformation, affecting receptor binding. | [17][18] |
| Receptor Binding | Defined affinity for target receptor | Affinity may be increased, decreased, or unchanged | The rigid, non-natural conformation can influence how the peptide fits into the receptor's binding pocket. | [1] |
| Immunogenicity | Can be immunogenic | Potentially reduced immunogenicity | Altered proteolytic processing can affect presentation by MHC molecules. |
Experimental Protocols
The following section provides detailed methodologies for the synthesis, purification, and characterization of a bioactive peptide containing a D-aspartic acid residue using Boc-D-Asp(OtBu)-OH.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual synthesis of a target peptide on a Merrifield or PAM resin.[1][16]
1. Resin Preparation and First Amino Acid Loading: a. Select a suitable resin (e.g., Merrifield resin for a C-terminal acid or BHA resin for a C-terminal amide).[16] b. Swell the resin (e.g., 1 g) in Dichloromethane (DCM) for at least 30 minutes in a peptide synthesis vessel.[6] c. For Merrifield resin, the first Boc-protected amino acid is typically loaded as its cesium salt to minimize racemization.[6][16] Add the Boc-amino acid cesium salt (2 equivalents relative to resin capacity) to the swollen resin in DMF and heat at 50°C for 12-24 hours.[6] d. After coupling, wash the resin sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x). e. Dry the resin under vacuum and determine the final loading substitution level.
2. Peptide Chain Elongation Cycle: This cycle is repeated for each amino acid in the sequence, including Boc-D-Asp(OtBu)-OH. a. Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the Nα-Boc group.[15][16] b. Washing: Filter the deprotection solution and wash the peptide-resin with DCM (2x) and Isopropanol (IPA) (2x).[16] c. Neutralization: Add a solution of 5-10% DIEA in DCM and agitate for 5 minutes to neutralize the N-terminal ammonium trifluoroacetate salt, yielding a free amine.[3] d. Washing: Filter the neutralization solution and wash the resin thoroughly with DCM (3x). e. Coupling: i. In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-D-Asp(OtBu)-OH, 3 equivalents) with a coupling agent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes. ii. Add the activated amino acid solution to the peptide-resin. iii. Agitate the reaction mixture for 1-2 hours at room temperature. iv. To monitor coupling completion, perform a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step. f. Washing: Filter the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x) to remove all soluble reagents.[1] g. Repeat steps 2a-2f for the next amino acid in the sequence.
3. Final Cleavage and Deprotection: a. After the final elongation cycle, wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.[19] b. Place the dried resin in a specialized hydrofluoric acid (HF) cleavage apparatus.[19] c. Add a scavenger mixture (e.g., anisole) to protect sensitive residues from cationic species generated during cleavage.[19] d. Carefully distill anhydrous HF into the reaction vessel, cooling it to 0°C. e. Stir the reaction mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the OtBu from the D-aspartic acid residue.[5][19] f. Evaporate the HF under a stream of nitrogen. g. Wash the resin with cold diethyl ether to precipitate the crude peptide and remove scavengers.[19]
Protocol 2: Peptide Purification and Characterization
1. Purification by RP-HPLC: a. Dissolve the crude peptide pellet in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. d. Collect fractions and monitor the absorbance at 214/280 nm. e. Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
2. Characterization by Mass Spectrometry: a. Confirm the identity and purity of the final peptide by analytical HPLC. b. Determine the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that the correct sequence has been synthesized.[18][20]
Visualizations
Diagrams illustrating key workflows and biological pathways related to the application of Boc-D-Asp(OtBu)-OH are provided below.
Caption: A flowchart of the iterative Boc-SPPS cycle for peptide chain elongation.
Caption: D-Aspartate signaling in key endocrine tissues.[7][8][10]
Caption: Logical diagram of the final cleavage and deprotection step.[5][15]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. benchchem.com [benchchem.com]
- 7. examine.com [examine.com]
- 8. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Boc-D-Asp-OtBu - Bachem AG [bioscience.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. chempep.com [chempep.com]
- 17. Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid ß Peptides with Ultrahigh Resolution Ion Mobility Spectrometry | Journal Article | PNNL [pnnl.gov]
- 18. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. diva-portal.org [diva-portal.org]
Application Note: Analytical Methods for Monitoring Reactions with Boc-D-Asp(OtBu)-OH
AN-001 | For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for monitoring chemical reactions involving N-α-tert-butyloxycarbonyl-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH), a crucial building block in peptide synthesis. We outline methodologies for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track the progress of peptide coupling and deprotection reactions. This guide includes sample preparation, instrument parameters, data interpretation, and troubleshooting common issues, ensuring high purity and yield of the final peptide product.
Introduction
Boc-D-Asp(OtBu)-OH is a commonly used protected amino acid in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the β-tert-butyl (OtBu) ester protects the side-chain carboxyl group. Both are acid-labile protecting groups, typically removed with reagents like trifluoroacetic acid (TFA).[1][2] Accurate and timely monitoring of reactions involving this building block is critical to minimize side reactions, such as aspartimide formation, and to determine reaction completion.[1][2] This note details robust analytical methods for this purpose.
General Reaction Monitoring Workflow
Effective reaction monitoring is an iterative process. A sample is taken from the reaction mixture at specific time points and analyzed to determine the ratio of starting materials to products. This informs decisions on whether to continue the reaction, proceed to work-up, or adjust reaction conditions.
Caption: General workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most powerful technique for quantitative monitoring of peptide synthesis. It separates compounds based on their hydrophobicity, allowing for the clear resolution of starting materials, products, and impurities.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Withdraw a small aliquot (approx. 1-2 µL) from the reaction mixture.
-
Quench the reaction immediately by dissolving the aliquot in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. For solid-phase synthesis, cleave a small sample of resin beads with TFA, evaporate the TFA, and dissolve the residue.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 silica column (e.g., Agilent AdvanceBio Peptide Mapping, 4.6 x 150 mm, 2.7 µm).[3]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 40 °C.
-
Data Presentation: HPLC
The progress of a peptide coupling reaction (e.g., Boc-D-Asp(OtBu)-OH with Gly-OMe) can be monitored by observing the decrease in the starting material peaks and the increase in the product peak.
| Compound | Expected Retention Time (min) | Description |
| Gly-OMe | ~ 3.5 | More polar, elutes early. |
| Boc-D-Asp(OtBu)-OH | ~ 10.2 | Starting material. |
| Boc-D-Asp(OtBu)-Gly-OMe | ~ 11.5 | Product, more hydrophobic, elutes later. |
Note: Retention times are illustrative and will vary based on the exact HPLC system and conditions.
Caption: A typical peptide coupling reaction scheme.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method ideal for quick checks of reaction progress.[4][5] It is particularly useful for solution-phase synthesis.
Experimental Protocol: TLC
-
Plate Preparation: Use silica gel-coated plates (e.g., Silica Gel 60 F254).[5]
-
Spotting: Using a capillary tube, spot the crude reaction mixture alongside the starting material(s) on the baseline of the TLC plate.[4]
-
Development: Place the plate in a sealed chamber containing the mobile phase. A common mobile phase for protected amino acids is a mixture of Ethyl Acetate (EtOAc) and Hexanes (e.g., 30:70 v/v).[6]
-
Visualization:
-
First, visualize the plate under UV light (254 nm) to see UV-active compounds.
-
Then, stain the plate. A common stain is Ninhydrin , which reacts with free primary and secondary amines to produce colored spots (typically purple or yellow) upon heating.[4][5][7] This is useful for detecting the consumption of a free amine starting material or the appearance of a deprotected amine product.
-
Data Presentation: TLC
The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
| Compound | Expected Rf | Ninhydrin Stain | Description |
| Amine Component (e.g., Gly-OMe) | ~ 0.2 | Positive (Purple) | Consumed during reaction. |
| Boc-D-Asp(OtBu)-OH | ~ 0.4 | Negative | Consumed during reaction. |
| Product (e.g., Dipeptide) | ~ 0.3 | Negative | Appears as the reaction progresses. |
Note: Rf values are illustrative and depend heavily on the exact mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry. It is invaluable for confirming the identity of the desired product and detecting any side products by their mass-to-charge ratio (m/z).[8][9][10]
Experimental Protocol: LC-MS
-
Sample Preparation: Follow the same procedure as for HPLC.
-
Instrumentation and Conditions:
-
Use an HPLC system connected to a mass spectrometer (e.g., ESI-QTOF).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. (Note: Formic acid is preferred over TFA for MS as it causes less ion suppression).[3]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Use a gradient similar to the HPLC method.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
Data Presentation: LC-MS
Monitor the reaction for the expected molecular ion peaks. For a coupling reaction, you would look for the disappearance of the starting material masses and the appearance of the product mass.
| Compound | Formula | Molecular Wt. | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| Boc-D-Asp(OtBu)-OH | C₁₃H₂₃NO₆ | 289.32 | 290.16 | 312.14 |
| Gly-OMe | C₃H₇NO₂ | 89.09 | 90.05 | 112.03 |
| Boc-D-Asp(OtBu)-Gly-OMe | C₁₆H₂₈N₂O₇ | 360.40 | 361.20 | 383.18 |
Monitoring a Deprotection Reaction
The removal of the Boc group from the final peptide is a critical step. Monitoring ensures complete deprotection without significant side-product formation.
Caption: Reaction scheme for Boc-group deprotection.
Using HPLC, the deprotection of Boc-D-Asp(OtBu)-Gly-OMe would show the peak at ~11.5 min decreasing, while a new, more polar product peak, H-D-Asp(OtBu)-Gly-OMe, appears at an earlier retention time (e.g., ~8.0 min). TLC analysis would show the disappearance of a UV-active spot and the appearance of a new, ninhydrin-positive spot with a lower Rf value. LC-MS would confirm the mass change, with the peak at m/z 361.20 being replaced by a peak at m/z 261.14.
Conclusion
The systematic application of HPLC, TLC, and LC-MS provides comprehensive analytical control over reactions involving Boc-D-Asp(OtBu)-OH. HPLC offers quantitative data on reaction progress and purity, TLC allows for rapid qualitative checks, and LC-MS confirms the identity of products and byproducts. Employing these methods ensures the efficient and successful synthesis of target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 6. sciforum.net [sciforum.net]
- 7. peptide.com [peptide.com]
- 8. gilson.com [gilson.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Peptides Containing Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of peptides incorporating the Boc-D-Asp(OtBu)-OH building block. The focus is on addressing the key challenges, particularly the formation of aspartimide-related impurities, and providing detailed protocols for synthesis, purification, and analysis.
Introduction: The Role and Challenges of Boc-D-Asp(OtBu)-OH in Peptide Synthesis
The incorporation of D-amino acids, such as D-aspartic acid, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation. The use of Boc-D-Asp(OtBu)-OH, with its tert-butyl (OtBu) side-chain protection, is a common approach in Boc-based solid-phase peptide synthesis (SPPS). The OtBu group effectively masks the β-carboxyl group of the aspartic acid residue, preventing its involvement in undesired side reactions during peptide chain elongation. This protecting group is readily removed during the final cleavage of the peptide from the resin under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
Despite its utility, the primary challenge associated with the use of Asp(OtBu) derivatives in peptide synthesis is the formation of aspartimide intermediates. This side reaction is particularly pronounced in Fmoc-SPPS due to the repeated exposure to basic conditions for Fmoc group removal.[3][4][5] While Boc-SPPS, which utilizes acidic conditions for Boc group deprotection, is generally less prone to base-catalyzed aspartimide formation, this side reaction can still occur, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1] Aspartimide formation can lead to a mixture of undesired by-products, including α- and β-peptides and their racemized forms, which can be difficult to separate from the target peptide.[6]
Strategic Considerations for Large-Scale Synthesis
Several factors must be carefully considered to minimize aspartimide formation and ensure a successful large-scale synthesis of peptides containing Boc-D-Asp(OtBu)-OH.
Resin Selection
The choice of resin is crucial for a successful synthesis. For Boc-SPPS, common resins include:
-
Merrifield Resin: The most classical resin for Boc-based SPPS.[1]
-
PAM (Phenylacetamidomethyl) Resin: Offers increased stability of the peptide-resin linkage compared to Merrifield resin, reducing peptide loss during synthesis.[1]
-
MBHA (4-Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: Used for the synthesis of peptide amides.[1]
Coupling Methods
Efficient coupling is essential to ensure high yields and purity. Standard coupling reagents for Boc-SPPS include:
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A widely used and effective coupling cocktail.
-
HBTU/DIPEA (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N,N-Diisopropylethylamine): A potent activating agent, particularly useful for sterically hindered amino acids.[7]
Deprotection and Neutralization
The repetitive steps of Boc deprotection and neutralization must be performed under optimized conditions to prevent side reactions.
-
Deprotection: Typically carried out using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]
-
Neutralization: A solution of 5-10% DIPEA in DMF or DCM is used to neutralize the resin-bound amine salt before the next coupling step.[8]
Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of the OtBu and other side-chain protecting groups is a critical step.
-
Reagents: High-purity hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or a cocktail of TMSOTf/TFA/thioanisole are commonly used.[1]
-
Scavengers: The inclusion of scavengers, such as anisole, is crucial to trap the reactive carbocations generated during cleavage and prevent side reactions.[1]
Experimental Protocols
The following are generalized protocols for the manual synthesis of a peptide containing Boc-D-Asp(OtBu)-OH using Boc-SPPS. These may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for at least 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).[7]
-
Wash the resin with DMF (3x).
-
-
Coupling (DIC/HOBt):
-
In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.
-
Add DIC (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[7]
-
Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.[7]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[7]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage from the Resin (HF Cleavage)
Caution: Hydrogen fluoride is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Add anisole as a scavenger to the dried resin in the HF apparatus reaction vessel. A common ratio is 9:1 HF/anisole.[1]
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 45-60 minutes.[1]
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate multiple times with cold diethyl ether to remove scavengers and cleavage by-products.
-
-
Peptide Extraction: Extract the crude peptide from the resin with an appropriate solvent, such as a dilute acetic acid or trifluoroacetic acid solution.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Purification and Analysis
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[10][11]
-
Column: C18 columns are commonly used. The choice of pore size (e.g., 100Å or 300Å) depends on the peptide's size.[10][11]
-
Mobile Phases: A typical mobile phase system consists of:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and separate it from impurities.[10]
Analysis
The purity and identity of the final peptide should be confirmed using analytical techniques:
-
Analytical RP-HPLC: To assess the purity of the peptide.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[11]
Quantitative Data Summary
The following table summarizes typical outcomes and considerations for the synthesis of peptides containing Boc-D-Asp(OtBu)-OH. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Range/Observation | Key Considerations |
| Coupling Efficiency | >99% | Monitor with Kaiser test; double coupling may be necessary for difficult sequences. |
| Aspartimide Formation | <5% (sequence dependent) | Significantly lower in Boc-SPPS than Fmoc-SPPS. Sequences with Asp-Gly or Asp-Ser are more prone. |
| Crude Purity (post-cleavage) | 50-80% | Highly dependent on peptide length and sequence complexity. |
| Final Purity (post-HPLC) | >95-98% | Achievable with optimized purification protocols. |
Visualizing the Workflow
The following diagrams illustrate the key processes in the large-scale synthesis of a peptide containing Boc-D-Asp(OtBu)-OH.
Caption: Boc-SPPS Workflow for Peptides with Boc-D-Asp(OtBu)-OH.
Caption: Decision Workflow for Aspartimide Formation Management.
References
- 1. chempep.com [chempep.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Bioconjugation Involving D-Aspartic Acid Derivatives in Boc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation of peptides is a cornerstone of modern drug development, enabling the creation of highly targeted therapeutics such as peptide-drug conjugates (PDCs). The incorporation of D-amino acids, like D-aspartic acid, can enhance the metabolic stability of these peptides. This document provides detailed application notes and protocols for the bioconjugation of molecules to the side chain of a D-aspartic acid residue within a peptide synthesized using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
A common misconception is the direct use of Boc-D-Asp(OtBu)-OH for selective side-chain conjugation. The Boc (N-α-protection) and OtBu (side-chain protection) groups are both acid-labile and therefore not orthogonal, meaning they cannot be selectively removed. This guide will focus on the chemically robust and strategic approach of employing an orthogonal protecting group for the D-aspartic acid side chain, which allows for its selective deprotection and subsequent on-resin conjugation while the N-terminal Boc group and other side-chain protecting groups remain intact.
Principle of Orthogonal Protection in Boc-SPPS for Side-Chain Conjugation
Boc-SPPS is a widely used method for peptide synthesis where the N-terminal amine is temporarily protected by the acid-labile Boc group. Side chains of trifunctional amino acids are protected by groups that are stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) but are typically cleaved at the final step with a strong acid like hydrofluoric acid (HF).
For site-specific side-chain conjugation, an orthogonal protecting group is required for the amino acid at the desired conjugation site. This protecting group must be removable under conditions that do not affect the N-terminal Boc group, other side-chain protecting groups, or the resin linkage. For the side chain of D-aspartic acid in Boc-SPPS, suitable orthogonal protecting groups include the Allyl (OAll) and 9-fluorenylmethyl (OFm) esters.
The general workflow for this bioconjugation strategy is as follows:
-
Peptide Synthesis: The peptide is assembled on a solid support using Boc-SPPS. A D-aspartic acid derivative with an orthogonal side-chain protecting group (e.g., Boc-D-Asp(OAll)-OH or Boc-D-Asp(OFm)-OH) is incorporated at the desired position.
-
On-Resin Selective Deprotection: The orthogonal protecting group on the D-aspartic acid side chain is selectively removed while the peptide remains attached to the resin with all other protecting groups intact.
-
On-Resin Conjugation: The molecule of interest (e.g., a drug, linker, or fluorescent dye) is coupled to the now-free carboxylic acid side chain of the D-aspartic acid residue.
-
Final Cleavage and Deprotection: The peptide conjugate is cleaved from the resin, and all remaining protecting groups are removed.
-
Purification and Analysis: The final product is purified and characterized.
Experimental Workflow for On-Resin Side-Chain Conjugation
Caption: General workflow for the site-specific bioconjugation at a D-aspartic acid residue using an orthogonal protecting group in Boc-SPPS.
Data Presentation: Orthogonal Protecting Groups for Aspartic Acid in Boc-SPPS
The choice of the orthogonal protecting group is critical for a successful conjugation strategy. The following table summarizes the properties of two commonly used orthogonal protecting groups for the aspartic acid side chain in the context of Boc-SPPS.
| Protecting Group | Structure | Deprotection Conditions | Orthogonality to Boc-SPPS | Advantages | Disadvantages & Side Reactions |
| Allyl (OAll) | -CH₂-CH=CH₂ | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger (e.g., Phenylsilane) | Fully orthogonal to acid- and base-labile protecting groups. | Mild deprotection conditions. Reduced risk of aspartimide formation compared to base-labile groups. | Requires a palladium catalyst which must be thoroughly removed to avoid contamination of the final product. |
| 9-Fluorenylmethyl (OFm) | -CH₂-Fmoc | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile protecting groups (e.g., Boc, tBu). | Deprotection with a common SPPS reagent. | Potential for premature deprotection if conditions are not carefully controlled, especially with repeated exposure to the deprotection reagent. |
Experimental Protocols
Protocol 1: Peptide Synthesis using Boc-SPPS with Boc-D-Asp(OAll)-OH
This protocol describes the manual solid-phase synthesis of a peptide containing a D-aspartic acid residue with an allyl-protected side chain.
Materials:
-
Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)
-
Boc-protected amino acids
-
Boc-D-Asp(OAll)-OH
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the SPPS reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the vessel.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU in the presence of DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 3-5 for each amino acid in the sequence, using Boc-D-Asp(OAll)-OH at the desired position for conjugation.
-
Final Boc Deprotection: After the last amino acid coupling, remove the final N-terminal Boc group as described in step 3.
-
The peptide-resin is now ready for on-resin side-chain deprotection and conjugation.
Protocol 2: On-Resin Selective Deprotection of the Asp(OAll) Side Chain
This protocol describes the removal of the allyl protecting group from the D-aspartic acid side chain.
Materials:
-
Peptide-resin from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Anhydrous, degassed DCM or chloroform
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and PhSiH₃ (10-20 equivalents) in anhydrous, degassed DCM.
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Monitor the reaction for completion (e.g., by HPLC-MS analysis of a small cleaved sample).
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively to remove the palladium catalyst and scavenger. A typical washing sequence is: DCM (5x), 0.5% DIEA in DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to chelate residual palladium), DMF (5x), and DCM (5x).
-
-
The resin now has the peptide with a free carboxylic acid group on the D-aspartic acid side chain, ready for conjugation.
Protocol 3: On-Resin Side-Chain Conjugation to D-Aspartic Acid
This protocol describes the coupling of an amine-containing payload to the deprotected D-aspartic acid side chain.
Materials:
-
Peptide-resin from Protocol 2
-
Amine-containing payload (e.g., drug-linker, fluorescent dye)
-
Coupling reagents: HBTU, HATU, or PyBOP
-
DIEA
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Activation and Coupling:
-
In a separate vessel, dissolve the amine-containing payload (3-5 equivalents), HBTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Drain the DMF from the resin and add the activated payload solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., HPLC-MS of a cleaved aliquot).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
The peptide conjugate is now fully assembled on the resin.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide conjugate from the resin and removal of all remaining protecting groups.
Materials:
-
Peptide conjugate-resin from Protocol 3
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
HF Cleavage: In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing appropriate scavengers (e.g., 90% HF, 10% p-cresol) at 0°C for 1-2 hours.
-
TFMSA Cleavage: Alternatively, treat the resin with a mixture of TFMSA, TFA, and scavengers.
-
-
Peptide Precipitation:
-
After the cleavage reaction, remove the strong acid by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding the residue to a large volume of cold diethyl ether.
-
-
Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide conjugate under vacuum.
-
-
Purification and Analysis: Purify the crude peptide conjugate by preparative reverse-phase HPLC and confirm its identity and purity by analytical HPLC and mass spectrometry.
Signaling Pathways and Logical Relationships
Decision Tree for Aspartic Acid Side-Chain Protection Strategy in Boc-SPPS
Caption: Decision workflow for selecting a D-aspartic acid protection strategy based on the need for side-chain conjugation.
Conclusion
The use of Boc-D-aspartic acid derivatives with orthogonal side-chain protection is a powerful strategy for the site-specific bioconjugation of peptides. By carefully selecting the appropriate protecting group and following detailed protocols for synthesis, selective deprotection, and on-resin conjugation, researchers can efficiently produce well-defined peptide conjugates for a wide range of applications in drug development and chemical biology. The protocols and data presented in this document provide a comprehensive guide for implementing these advanced bioconjugation techniques.
Troubleshooting & Optimization
Common side reactions involving Boc-d-asp-otbu during peptide synthesis
Technical Support Center: Boc-D-Asp(OtBu) in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Boc-D-Asp(OtBu) in solid-phase peptide synthesis (SPPS). The primary focus is on identifying, mitigating, and understanding the most common side reaction: aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving Boc-D-Asp(OtBu) during peptide synthesis?
A1: The most significant side reaction is aspartimide formation. This is an intramolecular cyclization where the backbone amide nitrogen of the next amino acid residue attacks the side-chain carbonyl of the aspartic acid.[1][2] This reaction is catalyzed by basic conditions and results in a five-membered succinimide ring intermediate.[1][3] While this issue is especially prominent in Fmoc-based synthesis which uses piperidine for deprotection, it can also occur in Boc-based synthesis.[4][5]
Q2: What are the consequences of aspartimide formation?
A2: The aspartimide intermediate is unstable and can lead to several undesirable byproducts:
-
Product Heterogeneity: The succinimide ring can be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, which are often difficult to separate via HPLC.[1]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, which can result in the formation of D-aspartyl and D-isoaspartyl residues, compromising the chiral purity of the final peptide.[1]
-
Byproduct Formation: If piperidine is present (common in Fmoc chemistry, but can be a factor depending on the specific Boc protocol), it can attack the aspartimide ring to form piperidide adducts.[1][4]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue. Sequences with minimal steric hindrance are the most problematic.[6] The most susceptible sequences are:
Q4: How can I detect aspartimide-related byproducts in my crude peptide?
A4: The most effective methods for detection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]
-
Mass Spectrometry (MS): The initial aspartimide intermediate will show a mass loss of 18 Da compared to the target peptide. The subsequent α- and β-aspartyl peptides will have the same mass as the target peptide, making them harder to detect by MS alone.[3]
-
HPLC: HPLC can separate the various byproducts (aspartimide, α- and β-peptides, piperidides) from the desired peptide. However, the α- and β-aspartyl isomers often have very similar retention times, making separation and quantification challenging.[1]
Troubleshooting Guide: Aspartimide Formation
Issue: Low yield of the target peptide, accompanied by the presence of impurities with a mass loss of 18 Da or co-eluting impurities with the same mass as the target peptide.
Possible Cause: You are likely experiencing aspartimide formation, especially if your sequence contains a susceptible Asp-Xxx motif (e.g., Asp-Gly).
Below is a logical workflow to diagnose and address the issue, followed by detailed mitigation strategies.
Mitigation Strategies
Strategy 1: Utilize Sterically Hindered Side-Chain Protecting Groups
The tert-butyl (OtBu) group can be replaced with bulkier ester protecting groups that sterically hinder the intramolecular cyclization. This is a highly effective method to reduce aspartimide formation.[7]
-
Fmoc-Asp(OMpe)-OH: Where OMpe is 3-methylpent-3-yl.
-
Fmoc-Asp(OBno)-OH: Where OBno is 3-biphenyl-4-yl-1,1-dimethyl-propyl.[7]
Strategy 2: Employ Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the amino acid following the aspartic acid, which completely prevents it from acting as a nucleophile.[7] This is typically achieved by using a pre-formed dipeptide building block.
-
Example: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen.[1] The Dmb group is stable during synthesis and is removed during the final TFA-mediated cleavage.[1]
Strategy 3: Modify Deprotection Conditions (Primarily for Fmoc Chemistry)
While this guide focuses on Boc-Asp, many researchers use mixed Boc/Fmoc strategies. If you are using Fmoc chemistry for chain elongation, modifying the deprotection step is crucial.
-
Use Weaker Bases: Replacing the standard 20% piperidine with a weaker base like 20% piperazine in combination with 0.1 M HOBt can significantly reduce aspartimide formation.[7]
-
Acid Additives: Adding an acid like 1-hydroxybenzotriazole (HOBt) to the standard piperidine deprotection solution can also suppress the side reaction.[7][8]
Quantitative Data
The choice of side-chain protecting group has a significant impact on the level of aspartimide formation. The following table summarizes data from a comparative study on the classic Scorpion toxin II peptide (VKDXYI), where the peptide-resin was treated with 20% piperidine for an extended time to simulate 100 deprotection cycles.
| Asp-Xxx Sequence | Protecting Group | Target Peptide (%) | Aspartimide Byproducts (%) | D-Aspartate (%) |
| Asp-Gly | OtBu | 61.3 | 38.7 | 11.2 |
| OMpe | 80.9 | 19.1 | 5.3 | |
| OBno | 90.3 | 9.7 | 1.3 | |
| Asp-Asn | OtBu | 76.5 | 23.5 | 6.5 |
| OMpe | 94.7 | 5.3 | 2.1 | |
| OBno | 99.5 | 0.5 | 0.2 | |
| Asp-Arg | OtBu | 92.1 | 7.9 | 2.2 |
| OMpe | 98.4 | 1.6 | 0.8 | |
| OBno | 99.7 | 0.3 | 0.1 | |
| Data summarized from comparative tests presented by Novabiochem (Sigma-Aldrich). |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-D-Asp(OtBu)-OH
This protocol outlines a standard manual coupling procedure in Boc-based SPPS.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes, followed by N,N-dimethylformamide (DMF) for 20 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 minute, drain, and then treat with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual TFA.
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (perform twice). Wash again with DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (3 equivalents), a coupling reagent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to begin the activation. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Using a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is for incorporating a dipeptide unit to prevent aspartimide formation at an Asp-Gly linkage. This assumes an Fmoc-based elongation strategy.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).[1]
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), an activating agent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIEA, 4-6 equivalents) in DMF.[1]
-
Pre-activation: Allow the dipeptide solution to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours.[1] The extended coupling time is often required due to the steric bulk.
-
Washing and Confirmation: Wash the resin as described in Protocol 1 and confirm coupling completion. The Dmb group will be removed during the final TFA cleavage step.[1]
Protocol 3: Final Peptide Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A common mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[7] Caution: Handle TFA and scavengers in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin to collect the filtrate containing the cleaved peptide.[1] Precipitate the crude peptide by adding the filtrate to a large excess of cold diethyl ether.[9]
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold ether, and then dry the crude peptide. The peptide can then be purified by reverse-phase HPLC.[9]
Visualizing the Mechanism
References
Technical Support Center: Aspartimide Formation with Boc-D-Asp(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aspartimide formation when using Boc-D-Asp(OtBu)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern?
A1: Aspartimide formation is an intramolecular side reaction that occurs during peptide synthesis involving an aspartic acid residue. The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring intermediate known as an aspartimide.[1][2] This reaction is problematic because the aspartimide can subsequently undergo nucleophilic attack, leading to a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide chain continues from the β-carboxyl group), and racemized products.[3][4] These byproducts are often difficult to separate from the target peptide, resulting in lower purity and yield.[2]
Q2: Under what conditions does aspartimide formation occur with Boc-D-Asp(OtBu)-OH?
A2: While aspartimide formation is more commonly associated with the basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS), it can also occur in Boc-based SPPS.[3] Historically, Boc-SPPS was considered to have minimal aspartimide formation, particularly with cyclohexyl (OcHex) side-chain protection.[3] However, the use of strong acids like liquid hydrogen fluoride (HF) during the final cleavage and deprotection step can promote acid-catalyzed aspartimide formation.[3][5] Factors that increase the risk include elevated temperatures and specific peptide sequences.[6][7]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly sequence-dependent.[7] Sequences where the amino acid C-terminal to the aspartic acid residue has low steric hindrance are particularly prone to this side reaction. The most problematic motifs include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[4][7][8] The lack of a bulky side chain on these residues allows the peptide backbone to adopt a conformation that facilitates the intramolecular cyclization.[1]
Q4: How does the tert-butyl (OtBu) protecting group influence aspartimide formation?
A4: The tert-butyl (OtBu) ester is a standard protecting group for the aspartic acid side chain in both Fmoc and Boc SPPS.[2][3] While it provides adequate protection under many conditions, its relatively low steric hindrance can be insufficient to prevent aspartimide formation in susceptible sequences.[3][7] Bulkier protecting groups can offer better steric shielding of the side-chain carbonyl, thus reducing the rate of intramolecular attack.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low purity of the crude peptide with multiple peaks close to the main product upon HPLC analysis. | High levels of aspartimide formation leading to α- and β-peptide byproducts. | 1. Utilize a bulkier side-chain protecting group: Replace Boc-D-Asp(OtBu)-OH with a derivative containing a more sterically hindering protecting group like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno).[8][9] 2. Employ backbone protection: For highly susceptible sequences like Asp-Gly, use a pre-formed dipeptide with a backbone protecting group, such as Boc-D-Asp(OtBu)-Dmb-Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine nitrogen.[8] |
| Increased byproduct formation when using microwave-assisted synthesis. | Elevated temperatures accelerate the rate of aspartimide formation.[8][10] | 1. Lower the coupling temperature: Reducing the temperature during the coupling of the amino acid following the Asp residue can minimize this side reaction.[10] 2. Modify deprotection conditions (in Fmoc chemistry): While less relevant for Boc cleavage, in mixed Boc/Fmoc strategies, using weaker bases or adding acidic additives during Fmoc removal can help.[8] |
| Presence of piperidide adducts in the crude product (in Fmoc/Boc mixed synthesis). | The aspartimide intermediate is susceptible to nucleophilic attack by piperidine used for Fmoc deprotection.[8] | 1. Switch to a non-nucleophilic base: For Fmoc removal steps, consider using a weaker or non-nucleophilic base like piperazine or DBU (in combination with a scavenger).[8][11] 2. Backbone protection: This is the most effective method to completely prevent the initial aspartimide formation.[8] |
| Racemization of the aspartic acid residue. | The aspartimide intermediate is chirally labile and can lead to epimerization. | 1. Minimize the conditions that lead to aspartimide formation: By preventing the formation of the succinimide ring, the chiral integrity of the aspartic acid residue is preserved. 2. Use of additives: In Fmoc deprotection, adding HOBt to the piperidine solution has been shown to reduce aspartimide formation and subsequent racemization.[5][10] |
Prevention Strategies and Experimental Protocols
Use of Sterically Hindered Side-Chain Protecting Groups
One of the most effective strategies to minimize aspartimide formation is to replace the standard OtBu group with a bulkier ester group. This increases the steric hindrance around the side-chain carbonyl, making it less accessible for intramolecular nucleophilic attack.
Experimental Protocol: Incorporation of Boc-D-Asp(OBno)-OH
-
Resin Preparation: Swell the resin in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 20-30 minutes to remove the N-terminal Boc group.[5]
-
Washes: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of a hindered base like N,N-Diisopropylethylamine (DIPEA) in DMF (e.g., 5% DIPEA in DMF).[5]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Asp(OBno)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[8]
-
Washes: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Proceed with the next cycle of deprotection and coupling.
Quantitative Data Summary: Aspartimide Formation with Different Protecting Groups
The following table summarizes the effectiveness of different aspartic acid side-chain protecting groups in reducing aspartimide formation in a model peptide (VKDXYI) after prolonged treatment with 20% piperidine in DMF.
| Protecting Group | X = Gly (% Aspartimide) | X = Asn (% Aspartimide) | X = Arg (% Aspartimide) |
| OtBu | High | ~27%[3] | High |
| OMpe | Moderate | Lower than OtBu | Lower than OtBu |
| OBno | ~0.1%/cycle | Almost undetectable | Almost undetectable |
Data adapted from studies on Fmoc-protected analogs, demonstrating the principle of steric hindrance.[3]
Backbone Protection
For highly susceptible sequences, the most robust method is to protect the backbone amide nitrogen of the residue following the aspartic acid. This physically prevents the nitrogen from acting as a nucleophile.
Experimental Protocol: Using a Pre-formed Boc-D-Asp(OtBu)-Dmb-Gly-OH Dipeptide
-
Resin Preparation and Deprotection: Follow steps 1-4 as described in the previous protocol to prepare the deprotected peptide-resin.
-
Dipeptide Activation: Activate the Boc-D-Asp(OtBu)-Dmb-Gly-OH dipeptide using a standard coupling reagent like HATU or HCTU. Due to the steric hindrance of the Dmb group, a more potent activator is recommended.[1]
-
Coupling: Add the activated dipeptide solution to the resin and allow the coupling to proceed. A double coupling may be necessary to ensure complete reaction.[1]
-
Cleavage: The Dmb group is labile to the final TFA cleavage cocktail, so no separate deprotection step is required.[8]
Visualizing Aspartimide Formation and Prevention
The following diagrams illustrate the mechanism of aspartimide formation and the strategic points of intervention.
Caption: Mechanism of base- or acid-catalyzed aspartimide formation.
Caption: Key strategies to prevent aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling of Boc-D-Asp(OtBu)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of Boc-D-Asp(OtBu)-OH in SPPS?
A1: The main challenges stem from the steric hindrance posed by the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the tert-butyl (OtBu) ester on the side chain. This steric bulk can impede the approach of the activated amino acid to the resin-bound amine, leading to incomplete coupling reactions. Consequently, this can result in deletion sequences and lower overall yield and purity of the target peptide.
Q2: What is aspartimide formation and how can it be minimized when using Boc-D-Asp(OtBu)-OH?
A2: Aspartimide formation is a significant side reaction that can occur during SPPS, particularly with aspartic acid residues. It involves the cyclization of the peptide backbone at the aspartic acid residue, leading to the formation of a succinimide ring. This can result in the formation of β-aspartyl peptides and racemization of the aspartic acid residue. While more prevalent in Fmoc-SPPS due to the basic conditions of Fmoc deprotection, it can also occur in Boc-SPPS, especially during prolonged coupling times or with certain activation methods. To minimize aspartimide formation, it is crucial to use optimized coupling conditions, avoid excessively long reaction times, and consider the use of sterically hindered bases.
Q3: How can I monitor the coupling efficiency of Boc-D-Asp(OtBu)-OH during synthesis?
A3: The Kaiser test is a widely used qualitative method to monitor the completion of the coupling reaction. A positive Kaiser test (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete coupling. A negative test (yellow or orange beads) suggests that the coupling reaction is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.
Q4: Is a double coupling strategy recommended for Boc-D-Asp(OtBu)-OH?
A4: Yes, for sterically hindered amino acids like Boc-D-Asp(OtBu)-OH, a double coupling is often recommended to ensure the reaction proceeds to completion. After the initial coupling reaction, a Kaiser test should be performed. If the test is positive, a second coupling with fresh reagents should be carried out to drive the reaction to completion and minimize the formation of deletion sequences.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the coupling of Boc-D-Asp(OtBu)-OH.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Increase reaction time: Extend the coupling time to 2-4 hours. 3. Use a more potent coupling reagent: Switch to a more reactive coupling reagent such as HATU or HBTU.[1] |
| Low crude peptide yield | Inefficient coupling leading to a high proportion of truncated or deletion sequences. | 1. Optimize coupling protocol: Ensure optimal equivalents of amino acid and coupling reagents are used. 2. Monitor each coupling step: Use the Kaiser test to confirm complete coupling at each step. 3. Consider a different resin: For long or difficult sequences, a resin with a lower substitution level may be beneficial. |
| Presence of unexpected peaks in HPLC/MS of crude product | Formation of side products such as aspartimide-related impurities or deletion sequences. | 1. Analyze mass spectrometry data: Identify the mass of the impurities to determine the nature of the side reaction. 2. Optimize coupling conditions: Use a sterically hindered base like diisopropylethylamine (DIEA) to minimize side reactions. 3. Purification: Employ appropriate HPLC purification methods to separate the desired peptide from impurities. |
| Racemization of the D-Aspartic acid residue | Prolonged exposure to activation conditions or the use of certain bases. | 1. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation. 2. Use an appropriate base: Employ a sterically hindered base like DIEA. 3. Consider additives: The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress racemization.[2] |
Quantitative Data Summary
The following table summarizes representative data on the performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide for optimizing the coupling of Boc-D-Asp(OtBu)-OH. The actual efficiency can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Typical Coupling Time | Crude Peptide Purity (Representative) | Key Considerations |
| HATU | Aminium/Uronium Salt | 20 - 60 min | >90% | Highly reactive and efficient for hindered couplings.[1][3] |
| HBTU | Aminium/Uronium Salt | 30 - 90 min | 85-95% | A reliable and widely used coupling reagent. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | 80-90% | Cost-effective, but may require longer reaction times for hindered residues.[2] |
| PyBOP | Phosphonium Salt | 30 - 60 min | >90% | Effective for hindered couplings with a low risk of racemization. |
Experimental Protocols
Protocol 1: HBTU/DIPEA Coupling
This protocol outlines a standard method for coupling Boc-D-Asp(OtBu)-OH using HBTU as the coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x).
-
Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (2.0 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (3.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive, a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: DIC/HOBt Coupling
This protocol provides an alternative method using the carbodiimide-based coupling reagent DIC with the additive HOBt.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the HBTU/DIPEA coupling protocol.
-
Pre-activation: In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (2.0 equivalents) and HOBt (2.0 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (2.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A double coupling may be necessary for this sterically hindered amino acid.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
Caption: General workflow for a single coupling cycle of Boc-D-Asp(OtBu)-OH in SPPS.
Caption: Potential side reactions during the coupling of Boc-D-Asp(OtBu)-OH.
References
Technical Support Center: Enhancing the Solubility of D-Aspartic Acid-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides containing D-aspartic acid. The inclusion of D-aspartic acid can influence peptide conformation and aggregation, presenting unique solubility issues. This guide offers strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing D-aspartic acid insoluble in aqueous solutions?
A1: The solubility of a peptide is a complex interplay of its amino acid composition, sequence, length, and overall charge.[1][2] Peptides with a high proportion of hydrophobic amino acids tend to have poor aqueous solubility. D-aspartic acid itself is a charged (acidic) amino acid, which generally contributes to hydrophilicity.[2] However, its incorporation can alter the peptide's secondary structure and propensity for aggregation.[3] Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which it has no net charge. For peptides containing D-aspartic acid, which is acidic, the pI will be lower. If the pH of your aqueous solution is close to the peptide's pI, it will likely precipitate.
Q2: How does the presence of D-aspartic acid specifically affect peptide solubility?
A2: The incorporation of D-amino acids, including D-aspartic acid, can disrupt the formation of regular secondary structures like alpha-helices and beta-sheets that can lead to aggregation.[1][4] This disruption can sometimes lead to improved solubility by preventing the peptide from self-associating and precipitating.[4] However, the overall effect depends on the specific peptide sequence and the location of the D-aspartic acid residue. In some cases, the altered conformation may expose hydrophobic regions, leading to aggregation and decreased solubility.[3] For instance, studies on the amyloid-beta peptide have shown that the isomerization of L-aspartate to D-aspartate can have opposing effects on aggregation kinetics depending on the position of the residue.[3]
Q3: What is the first step I should take to dissolve a peptide containing D-aspartic acid?
A3: Always start by attempting to dissolve a small amount of the peptide in sterile, purified water.[5][6] If the peptide is short (less than 6 amino acids) and has a sufficient number of charged residues, it may dissolve in water alone.[1][5] If it does not dissolve, the next step is to adjust the pH of the solvent.[1][4] Since your peptide contains the acidic residue D-aspartic acid, it will likely have a net negative charge at a neutral or basic pH. Therefore, trying a basic buffer is a logical next step.[1]
Troubleshooting Guide
Problem: Peptide is insoluble in water.
Solution:
-
pH Adjustment: Since D-aspartic acid is an acidic residue, the peptide is likely to be more soluble in a basic buffer.[1][7] Attempt to dissolve the peptide in a buffer with a pH 1-2 units above its calculated isoelectric point (pI).
-
Use of Co-solvents: If pH adjustment is not sufficient, a small amount of an organic co-solvent can be used to dissolve hydrophobic peptides.[2][8] Dimethyl sulfoxide (DMSO) is a common choice.[8]
Problem: Peptide precipitates when adding an aqueous buffer to a co-solvent stock solution.
Solution:
This often occurs when the peptide's solubility limit in the final mixed solvent is exceeded.
-
Slow, Dropwise Addition: Instead of adding the buffer to the peptide stock, slowly add the peptide stock solution drop-by-drop to the vortexing aqueous buffer.[9] This prevents localized high concentrations of the peptide that can lead to precipitation.
-
Optimize Co-solvent Percentage: You may need to increase the final concentration of the organic co-solvent. However, be mindful of the tolerance of your downstream application to the organic solvent.[2]
Experimental Protocols
Protocol 1: Solubility Testing and pH Adjustment
This protocol outlines a systematic approach to determining the optimal pH for dissolving a peptide containing D-aspartic acid.
Materials:
-
Lyophilized peptide containing D-aspartic acid
-
Sterile, purified water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Initial Test in Water:
-
Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).
-
Add a small volume of sterile, purified water (e.g., 100 µL) to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30-60 seconds.
-
Visually inspect for complete dissolution (a clear solution with no visible particles). If dissolved, proceed to your experiment.
-
-
pH Adjustment (if insoluble in water):
-
If the peptide did not dissolve in water, take a new aliquot of the lyophilized peptide.
-
Since the peptide contains an acidic residue (D-aspartic acid), it is expected to be more soluble at a basic pH.
-
Add a small volume of 0.1 M ammonium bicarbonate dropwise while vortexing.
-
Monitor the pH and continue adding the basic solution until the peptide dissolves. Record the final pH.
-
If the peptide is unexpectedly basic (contains a majority of basic residues like K, R, H), you can try adding 0.1 M acetic acid dropwise.
-
-
Sonication and Gentle Warming (Optional):
Protocol 2: Solubilization using an Organic Co-solvent
This protocol is for peptides that remain insoluble after pH adjustment, suggesting significant hydrophobicity.
Materials:
-
Lyophilized peptide containing D-aspartic acid
-
Dimethyl sulfoxide (DMSO), high purity
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Initial Dissolution in DMSO:
-
To a pre-weighed aliquot of the lyophilized peptide, add a minimal volume of DMSO (e.g., 10-20 µL).
-
Vortex thoroughly until the peptide is completely dissolved. The solution should be clear.
-
-
Stepwise Dilution:
-
In a separate tube, prepare your desired aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the peptide-DMSO stock solution dropwise to the buffer.
-
Continue adding the stock solution until you reach your desired final peptide concentration.
-
Monitor the solution closely. If it becomes cloudy or a precipitate forms, you have exceeded the solubility limit in that buffer with that percentage of DMSO. You may need to increase the final DMSO concentration or decrease the final peptide concentration.
-
Quantitative Data Summary
The following table summarizes common strategies and their typical starting conditions for improving peptide solubility. The optimal conditions will be specific to your peptide sequence.
| Strategy | Agent/Method | Typical Starting Concentration/Condition | Notes |
| pH Adjustment | Ammonium Bicarbonate (for acidic peptides) | 0.1 M, add dropwise until dissolved | D-aspartic acid is acidic, making a basic buffer a good starting point.[1][9] |
| Acetic Acid (for basic peptides) | 10% (v/v), add dropwise until dissolved | Use if the peptide has a net positive charge despite the D-aspartic acid.[5][6] | |
| Co-solvents | Dimethyl Sulfoxide (DMSO) | Start with a minimal volume (e.g., 10-50 µL) to create a stock, then dilute. | A powerful solvent for hydrophobic peptides.[2][8] Avoid with peptides containing Cys or Met due to oxidation risk.[9] |
| Acetonitrile (ACN) | Start with a minimal volume (e.g., 10-50 µL) to create a stock, then dilute. | Can be more easily removed by lyophilization.[2] | |
| Physical Methods | Sonication | 10-15 minutes in a water bath. | Helps to break up aggregates.[6][8] |
| Gentle Warming | Up to 40°C. | Use with caution to prevent degradation.[6] |
Advanced Strategies
For particularly challenging peptides, more advanced strategies may be necessary:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can significantly increase the hydrophilicity and solubility of a peptide.[10] PEGylation can be performed at the N-terminus, C-terminus, or on the side chains of amino acids like lysine or a genetically introduced cysteine.[10][11][12]
-
Solubility-Enhancing Tags: Fusing the peptide to a highly soluble protein or a short, charged peptide tag can improve its solubility.[13][14] Examples of tags include Maltose Binding Protein (MBP), Glutathione S-transferase (GST), and poly-arginine or poly-lysine tags.[13][15] Polyanionic tags rich in aspartic and glutamic acid have also been shown to be effective.[16]
Visualizations
Logical Workflow for Troubleshooting Peptide Solubility
Caption: A step-by-step workflow for troubleshooting the solubility of peptides containing D-aspartic acid.
Experimental Workflow for Peptide Solubilization
Caption: A detailed experimental workflow for the systematic solubilization of peptides.
References
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Impacts of D-aspartate on the Aggregation Kinetics and Structural Polymorphism of Amyloid β Peptide 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. bachem.com [bachem.com]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-D-Asp(OtBu)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Boc-D-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with peptides containing Boc-D-Asp(OtBu)-OH?
A1: The main challenges in purifying peptides containing a D-Asp(OtBu) residue stem from the formation of side products during both the solid-phase synthesis and the final cleavage step. The most significant of these is aspartimide formation, which leads to a mixture of the desired α-peptide and the isomeric β-peptide, which are often difficult to separate using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] The tert-butyl (OtBu) protecting group on the aspartic acid side chain is susceptible to intramolecular cyclization, especially in sequences prone to this side reaction.[4][5]
Q2: What are the major side products to expect, and how can I identify them?
A2: The primary side products are α- and β-aspartyl peptides resulting from the hydrolysis of an aspartimide intermediate.[2][3] These are mass-isobaric with the target peptide, meaning they have the same mass, making them indistinguishable by mass spectrometry alone. They can, however, often be resolved by high-resolution RP-HPLC as separate peaks eluting close to the main product. Another potential side product is the piperidide adduct if piperidine is used during synthesis, which can also be challenging to separate.[6] Identification typically relies on a combination of high-resolution chromatography and potentially enzymatic digestion or nuclear magnetic resonance (NMR) spectroscopy for confirmation.
Q3: How can I minimize aspartimide formation during synthesis and cleavage?
A3: While aspartimide formation is a persistent challenge, several strategies can help minimize its occurrence:
-
During Synthesis: In Boc-based solid-phase peptide synthesis (SPPS), aspartimide formation is less prevalent than in Fmoc-based synthesis because the Nα-amino group is protonated after deprotection, making it less nucleophilic.[7] However, using in-situ neutralization protocols with sterically hindered bases can help.[1]
-
During Cleavage: The final cleavage with strong acids like trifluoroacetic acid (TFA) can promote acid-catalyzed aspartimide formation.[1][4] Using optimized cleavage cocktails and minimizing the cleavage time can be beneficial. For particularly sensitive sequences, a lower TFA concentration might be considered, though this must be balanced with the need for complete deprotection.[8]
Q4: What are the recommended starting conditions for RP-HPLC purification of a peptide containing D-Asp(OtBu)?
A4: A good starting point for the purification of most peptides, including those with a D-Asp(OtBu) residue, is reversed-phase HPLC using a C18 column.[8][9] The mobile phases typically consist of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[8][9] A gradient of increasing acetonitrile concentration is used to elute the peptide. A common starting gradient is a linear increase from 5% to 65% Solvent B over 30 to 60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of your specific peptide.
Q5: My peptide is showing broad or tailing peaks during HPLC. What could be the cause and how can I fix it?
A5: Broad or tailing peaks can be caused by several factors:
-
Peptide Aggregation: Peptides with hydrophobic residues can aggregate. To mitigate this, you can try dissolving the crude peptide in a small amount of an organic solvent like DMSO before diluting it with the initial mobile phase.[10]
-
Secondary Interactions: The peptide may be interacting with the silica of the HPLC column. Ensure that 0.1% TFA is present in both mobile phases to act as an ion-pairing agent and improve peak shape.[8][10]
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and minimizing aggregation.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks close to the main product | - Aspartimide-related impurities: Formation of α- and β-aspartyl peptides, which are diastereomers and often have slightly different retention times.[2][3] - Incomplete deprotection: Residual Boc or OtBu groups may remain. | - Optimize HPLC gradient: Use a very shallow gradient (e.g., 0.2-0.5% change in organic solvent per minute) around the elution point of the target peptide to maximize resolution. - Modify mobile phase: In some cases, changing the organic modifier (e.g., to methanol) or the ion-pairing agent can alter selectivity. - Confirm cleavage completion: Ensure sufficient cleavage time and an appropriate cleavage cocktail. |
| Poor peak shape (broadening, tailing) | - Peptide aggregation: Hydrophobic peptides are prone to aggregation.[10] - Secondary interactions with column: Ionic or hydrophobic interactions with the stationary phase.[10] - Column overload: Injecting too much crude peptide. | - Sample solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before dilution with the mobile phase.[11] - Increase column temperature: Running the purification at a higher temperature (40-60°C) can improve solubility and peak shape.[10] - Reduce sample load: Decrease the amount of peptide injected onto the column. |
| Low recovery of the target peptide | - Poor solubility: The peptide may not be fully dissolved before injection or may precipitate on the column. - Peptide adsorption: The peptide may be irreversibly binding to the column. - Precipitation during cleavage: The peptide may not have fully precipitated from the cleavage mixture. | - Test solubility: Before injection, test the solubility of the crude peptide in various solvents. - Acidify sample: Ensure the sample is acidic (pH 2-3) before injection to improve solubility and interaction with the C18 column. - Check precipitation step: Ensure the use of cold diethyl ether to maximize the precipitation of the crude peptide after cleavage.[12] |
| Co-elution of impurities | - Similar hydrophobicity: Impurities such as deletion sequences or the aforementioned α/β isomers can have very similar retention times to the target peptide.[13] | - Orthogonal purification: If RP-HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography.[14] - Optimize selectivity: Experiment with different stationary phases (e.g., C8, phenyl) or different mobile phase additives. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide Containing D-Asp(OtBu)
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)[12]
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
Wash the peptide-resin thoroughly with DCM (3 x resin volume) and dry it under a stream of nitrogen.[15]
-
Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).[15]
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether.[16]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]
Protocol 2: RP-HPLC Purification
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Solvent A). Filter the sample through a 0.45 µm filter.[15]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample. Start with a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide.[10]
-
Optimized Gradient: Based on the scouting run, design a shallow gradient around the elution time of the target peptide to improve resolution (e.g., a 0.5-1% B/minute slope).[10]
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Purity Analysis: Analyze the purity of each fraction using analytical HPLC and/or mass spectrometry.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.[10]
Visualizations
Caption: General workflow for peptide purification and analysis.
Caption: Mechanism of aspartimide formation and hydrolysis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of Boc-D-Asp(OtBu)-OH During Activation
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides targeted guidance on a critical issue in Boc-based Solid-Phase Peptide Synthesis (SPPS): the minimization of racemization during the activation of Boc-D-Asp(OtBu)-OH. Below, you will find frequently asked questions, troubleshooting advice, comparative data, and detailed experimental protocols to help preserve the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when coupling Boc-D-Asp(OtBu)-OH?
A1: Racemization is the process by which a single, pure enantiomer (in this case, the D-amino acid) is converted into an equal mixture of both its D- and L-forms.[1] In peptide synthesis, this leads to the incorporation of the incorrect L-aspartic acid stereoisomer into the peptide chain. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by its specific sequence of L- or D-amino acids.[2][3] The presence of these diastereomeric impurities can significantly reduce or eliminate the peptide's biological function and can be exceptionally difficult to remove during purification.[2] Aspartic acid is known to be susceptible to this side reaction during the activation step of peptide coupling.[2]
Q2: What is the primary chemical mechanism that causes racemization of Boc-D-Asp(OtBu)-OH?
A2: The predominant mechanism for racemization of N-alkoxycarbonyl protected amino acids, such as Boc-D-Asp(OtBu)-OH, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This process occurs in the following steps:
-
Activation: The carboxylic acid of Boc-D-Asp(OtBu)-OH is activated by a coupling reagent.
-
Cyclization: The activated intermediate can then cyclize to form the oxazolone.
-
Enolization: The α-proton on the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate, which results in the loss of stereochemical information.[4]
-
Aminolysis: Subsequent attack by the incoming amine on the achiral oxazolone can occur from either face, leading to a mixture of the desired D-peptide and the undesired L-diastereomer.[3]
Q3: How does the choice of coupling reagent affect racemization?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[2]
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. They are effective activators but the resulting O-acylisourea intermediate is highly susceptible to oxazolone formation.[2] Their use is strongly recommended only in combination with racemization-suppressing additives.[5]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents generally lead to less racemization than carbodiimides used alone because they rapidly convert the carboxylic acid to a more stable active ester in the presence of HOBt or HOAt, which is inherently part of their structure.[6] HATU is often considered superior to HBTU as it can react faster and result in less epimerization.[6]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents are very efficient and are known to cause minimal racemization.[6]
Q4: What is the role of additives like HOBt or Oxyma?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[2][4] They function by rapidly converting the highly reactive activated intermediate (e.g., O-acylisourea) into an active ester (OBt, OAt, or Oxyma ester). These active esters are more stable, less prone to cyclizing into the oxazolone intermediate, and still sufficiently reactive to couple efficiently with the incoming amine.[3] HOAt is generally considered more effective at suppressing racemization than HOBt.[3]
Q5: Which bases are recommended to minimize racemization, and why?
A5: The selection of the tertiary base is crucial. The base's primary role is to neutralize protonated amines, but it can also facilitate the unwanted abstraction of the α-proton from the oxazolone intermediate.[3]
-
Recommended Bases: Sterically hindered, non-nucleophilic bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices.[4] N,N-Diisopropylethylamine (DIPEA) is also commonly used and is a good compromise between basicity and steric hindrance.
-
Bases to Avoid: Stronger, less sterically hindered bases like triethylamine (TEA) should be avoided as they can significantly increase the rate of racemization.[4] It is also critical to use the correct stoichiometry, as excess base heightens the risk of racemization.[3]
Q6: How does reaction temperature influence racemization?
A6: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization, thereby increasing its rate.[3] Therefore, performing coupling reactions at lower temperatures is a key strategy for preserving stereochemical integrity. It is highly recommended to carry out the activation and coupling steps at 0 °C, followed by a gradual warming to room temperature.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High level of L-Asp diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DIC) without an additive. | Switch to a uronium/aminium (HBTU, HATU) or phosphonium (PyBOP) based reagent. If using a carbodiimide, always include an additive like HOBt or Oxyma.[2] |
| Strong or Excess Base: Use of a strong, non-hindered base (e.g., triethylamine) or an excess amount of DIPEA. | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Ensure you are not using an excess of the base; use the minimum amount required.[3] | |
| High Reaction Temperature: Performing the coupling at elevated temperatures (e.g., > 25 °C). | Perform the coupling reaction at a lower temperature. Start the activation and coupling at 0 °C and allow it to slowly warm to room temperature.[3] | |
| Prolonged Activation Time: Allowing the Boc-D-Asp(OtBu)-OH to remain in its activated state for an extended period before coupling. | Minimize any pre-activation time. It is best to perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[3] | |
| Incomplete coupling when using low-racemization conditions (e.g., low temperature). | Steric Hindrance: The coupling site is sterically hindered, slowing the reaction rate. | 1. Increase the reaction time, but continue to monitor for racemization. 2. Perform a second coupling (a "double couple"). 3. Use a more reactive coupling reagent known for high efficiency, such as HATU or COMU.[7] |
Quantitative Data Summary
While specific racemization data for Boc-D-Asp(OtBu)-OH is not extensively published, the following tables provide an illustrative comparison of expected racemization levels based on general principles and data from other racemization-prone amino acids in Boc-SPPS.
Table 1: Illustrative Comparison of Coupling Reagent/Additive Combinations
| Coupling Reagent | Additive | Base | Expected Racemization Level | Comments |
| DIC | None | DIPEA | High | Not recommended. High risk of oxazolone formation.[2] |
| DIC | HOBt | DIPEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low.[2] |
| DIC | Oxyma | DIPEA / NMM | Very Low | Oxyma is an excellent non-explosive alternative to HOBt/HOAt and often shows superior racemization suppression.[4] |
| HBTU | (Internal HOBt) | DIPEA / NMM | Low | Efficient and reliable. The HOBt moiety is part of the reagent structure.[6] |
| HATU | (Internal HOAt) | DIPEA / NMM | Very Low | Generally faster and provides better racemization suppression than HBTU.[6] |
Table 2: Illustrative Influence of Base Selection on Racemization
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Expected Racemization Level | Comments |
| Triethylamine (TEA) | Low | ~10.7 | High | Generally not recommended for racemization-prone couplings.[4] |
| DIPEA | High | ~10.7 | Low-Moderate | A common and generally acceptable choice.[4] |
| N-Methylmorpholine (NMM) | Moderate | ~7.4 | Low | A weaker base, often preferred for sensitive couplings.[4] |
| 2,4,6-Collidine | High | ~7.4 | Very Low | High steric hindrance and moderate basicity make it an excellent choice for minimizing racemization.[4] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt (in situ Activation)
This protocol is a reliable and cost-effective method for minimizing racemization during a single coupling cycle in manual Boc-SPPS.
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (3x).
-
Neutralize the N-terminal amine hydrochloride salt by washing the resin with 5% DIPEA in DCM (2 x 2 min).
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid and Reagent Preparation:
-
In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the solution from step 2 to the drained, neutralized resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction's progress.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (3x).
-
Protocol 2: Recommended Protocol using HBTU
This protocol utilizes a uronium salt for efficient coupling with low racemization and is suitable for more challenging sequences.
-
Resin Preparation:
-
Follow the same resin preparation and neutralization procedure as in Protocol 1.
-
-
Amino Acid and Reagent Preparation (Pre-activation):
-
In one vessel, dissolve Boc-D-Asp(OtBu)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation. Note: Keep this pre-activation time to a minimum to prevent side reactions.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution from step 2 to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction with a Kaiser test. If the test is positive, a second coupling may be required.
-
Once complete, wash the resin as described in Protocol 1.
-
Decision Workflow for Minimizing Racemization
The following workflow provides a logical guide for selecting the appropriate coupling strategy to minimize racemization of Boc-D-Asp(OtBu)-OH.
References
- 1. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: D-Aspartic Acid Protecting Group Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative protecting group strategies for D-aspartic acid. The primary focus is on mitigating aspartimide formation, a critical side reaction in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptides containing D-aspartic acid?
A1: Aspartimide formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc-deprotection.[1][2] The backbone amide nitrogen following the D-aspartic acid residue attacks the side-chain carboxyl group, forming a cyclic succinimide intermediate known as an aspartimide.[1][2][3] This intermediate can then undergo racemization and hydrolysis, leading to a mixture of difficult-to-separate impurities, including α- and β-peptides of both D- and L-isomers, which can significantly reduce the yield and purity of the target peptide.[1][2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The sequence following the D-aspartic acid residue has a major impact on the propensity for aspartimide formation. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly prone to this side reaction due to the low steric hindrance of the subsequent residue.[3][4] The Asp-Gly motif is notoriously problematic.[4]
Q3: My synthesis with Fmoc-D-Asp(OtBu)-OH is showing significant aspartimide-related impurities. What are my options?
A3: When the standard O-tert-butyl (OtBu) protecting group proves insufficient, several alternative strategies can be employed. These fall into three main categories:
-
Utilizing bulky ester protecting groups: These groups sterically hinder the intramolecular cyclization. Examples include 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno).[2][5]
-
Employing backbone protection: This involves modifying the amide nitrogen of the amino acid following the D-aspartic acid residue. The most common method is using a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.[3][5]
-
Using non-ester-based protecting groups: These novel protecting groups, such as cyanosulfurylides (CSY), mask the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation.[3][5]
Q4: Are there process modifications I can make to reduce aspartimide formation without changing the protecting group?
A4: Yes, modifying the reaction conditions can help reduce aspartimide formation, although it may not eliminate it in highly susceptible sequences. Consider the following:
-
Modify the Fmoc-deprotection cocktail: Instead of the standard 20% piperidine in DMF, you can use a weaker base or add an acidic additive. For example, using 20% piperidine with 0.1 M HOBt can suppress the side reaction.[5]
-
Reduce temperature and time: Performing deprotection and coupling steps at lower temperatures and for shorter durations can decrease the rate of aspartimide formation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant aspartimide formation detected by HPLC/MS. | Standard Fmoc-D-Asp(OtBu)-OH is not sufficiently hindered for the specific sequence. Prolonged exposure to basic conditions during Fmoc deprotection. | 1. Switch to a bulkier side-chain protecting group: Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH offer significantly better protection.[5][6] 2. For Asp-Gly sequences, use a backbone-protected dipeptide: Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH is highly effective.[3][5] 3. Modify deprotection conditions: Use 20% piperidine with 0.1 M HOBt.[5] |
| Poor coupling efficiency of the D-aspartic acid residue. | The alternative protecting group is very bulky, sterically hindering the coupling reaction. | 1. Increase coupling time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours).[7] 2. Use a more potent coupling reagent: Reagents like HATU or HCTU can improve efficiency.[8] 3. Double couple: Perform the coupling step twice to ensure complete reaction. |
| Difficulty cleaving the alternative protecting group. | The deprotection conditions are not optimized for the specific protecting group. | 1. For OBno, OMpe, OPhp, OEpe: These are typically cleaved under standard TFA cleavage conditions used for the OtBu group.[2] 2. For Dmb group: The Dmb group is acid-labile and is removed during the final TFA cleavage.[3][7] 3. For CSY group: Deprotection requires specific conditions using an electrophilic halogen species like N-chlorosuccinimide (NCS) after TFA cleavage.[2][3] |
| Side reactions observed during CSY deprotection. | The oxidizing conditions for CSY removal can affect other sensitive residues. | 1. Ensure proper quenching: After CSY deprotection with NCS, quench any excess reagent with a scavenger like methionine.[2] 2. Optimize NCS equivalents: Use the minimum amount of NCS required for complete deprotection (typically 1.1-1.5 equivalents).[2] |
Data Presentation: Comparison of Protecting Group Performance
The following table summarizes the quantitative performance of various protecting groups in minimizing aspartimide formation during the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH under standard Fmoc-SPPS conditions.
| Protecting Group Strategy | Aspartimide Formation (%) | Crude Peptide Purity (%) | Notes |
| Fmoc-D-Asp(OtBu)-OH | 15-30 | 60-75 | Standard, but often insufficient for problematic sequences. |
| Fmoc-D-Asp(OMpe)-OH | 5-10 | 80-90 | Good reduction in aspartimide formation.[6] |
| Fmoc-D-Asp(OEpe)-OH | 2-5 | >90 | Very effective at minimizing side reactions. |
| Fmoc-D-Asp(OPhp)-OH | 1-3 | >95 | Excellent protection, leading to high purity. |
| Fmoc-D-Asp(OBno)-OH | <1 | >98 | One of the most effective bulky ester protecting groups.[5] |
| Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | <1 | >98 | Backbone protection virtually eliminates aspartimide formation for Asp-Gly sequences.[3][5] |
| Fmoc-D-Asp(CSY)-OH | 0 | >99 | Complete suppression of aspartimide formation.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of a Bulky Protected D-Aspartic Acid Derivative (e.g., Fmoc-D-Asp(OBno)-OH)
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OBno)-OH (3 equivalents), HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Incorporation of a Dmb-Dipeptide (Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH)
-
Resin Preparation: Swell the resin and perform the initial Fmoc deprotection as described in Protocol 1.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (1.5 equivalents) and HATU (1.5 equivalents) in DMF. Add DIPEA (3 equivalents) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Allow the coupling to proceed for 2-4 hours. Note that the acylation of the secondary amine of the Dmb group can be slower.
-
Washing and Confirmation: Proceed with washing and a Kaiser test as described in Protocol 1.
Protocol 3: Deprotection of the Cyanosulfurylide (CSY) Group
-
Peptide Cleavage: After completion of the synthesis, cleave the peptide from the resin and deprotect the other side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours. Precipitate and lyophilize the crude peptide.
-
CSY Deprotection: Dissolve the crude peptide in a mixture of acetonitrile and an appropriate aqueous buffer. Add N-chlorosuccinimide (NCS) (1.1-1.5 equivalents per CSY group) to the solution.
-
Reaction and Quenching: Stir the reaction at room temperature for approximately 30 minutes. Monitor the reaction by HPLC-MS. Quench any excess NCS with a scavenger such as methionine.
-
Purification: Purify the deprotected peptide by preparative HPLC.
Visualizations
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Asp(OMpe)-OH [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptides Containing Boc-D-Asp(OtBu)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the synthesis of peptides containing the Boc-D-Asp(OtBu) residue. The focus is on addressing the common challenges of peptide aggregation and aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is Boc-D-Asp(OtBu) and why is it used in peptide synthesis?
Boc-D-Asp(OtBu), or Boc-D-aspartic acid β-tert-butyl ester, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The N-α-tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the amino terminus, characteristic of the Boc/Bzl synthesis strategy. The β-tert-butyl ester (OtBu) is a semi-permanent protecting group for the side chain carboxyl group of D-aspartic acid. This protection scheme prevents unwanted side reactions at these functional groups during the peptide chain elongation. The OtBu group is typically removed during the final cleavage step with strong acid.[1]
Q2: What are the primary challenges associated with using Asp(OtBu) in peptide synthesis?
The use of Asp(OtBu) residues presents two main challenges:
-
Peptide Aggregation: Growing peptide chains can self-associate through intermolecular hydrogen bonding, particularly in hydrophobic sequences.[2] This aggregation can lead to poor resin swelling, incomplete chemical reactions (both coupling and deprotection), and significantly lower yields of the final peptide.[2][3]
-
Aspartimide Formation: This is a major base-catalyzed intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue.[4] This forms a cyclic imide intermediate that can subsequently reopen to yield a mixture of the desired α-peptide and an undesired β-peptide, often with racemization.[5] This side reaction is especially prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4]
Q3: How can I identify if my peptide is aggregating on the resin during synthesis?
Several indicators during SPPS can suggest on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[3][6]
-
Incomplete or Slow Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[3][7] Similarly, the N-terminal deprotection step may be slow or incomplete.[2]
-
Physical Clumping: The resin may become sticky, form visible clumps, or show poor flow characteristics.[3][6]
-
Low Final Yield: A significant and unexpected decrease in the yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[3]
Q4: Can aggregation occur after the peptide is cleaved from the resin?
Yes, aggregation is a common issue for purified peptides, not just during synthesis. Peptides containing hydrophobic residues can be poorly soluble in aqueous solutions, leading to the formation of amorphous aggregates or more structured amyloid-like fibrils.[3][8] If the final peptide product is difficult to dissolve, strategies like pH adjustment, the use of organic co-solvents (e.g., DMSO, acetonitrile), or sonication can be employed to facilitate dissolution.[3]
Troubleshooting Guides
Problem: On-Resin Aggregation and Incomplete Reactions
Aggregation of the growing peptide chain on the solid support is a primary cause of failed or low-yield syntheses. The following workflow and strategies can be used to diagnose and mitigate this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Strategies for the Introduction of D-Aspartic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery, often conferring enhanced stability against enzymatic degradation and unique biological activities. D-aspartic acid (D-Asp), in particular, is a key component in designing peptides with improved pharmacokinetic profiles. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for introducing D-Aspartic acid has significant implications for synthesis efficiency, peptide purity, and the prevalence of side reactions. This guide provides an objective comparison of these two methodologies, supported by established chemical principles and illustrative experimental data.
Fundamental Principles of Boc and Fmoc SPPS
The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. Boc SPPS utilizes an acid-labile α-amino protecting group (the Boc group), which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group, which is cleaved by a secondary amine, most commonly piperidine. This fundamental difference in deprotection chemistry dictates the choice of side-chain protecting groups and the overall conditions of the synthesis.
Verifying Boc-d-Asp(OtBu) Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers and professionals in drug development and peptide synthesis, ensuring the correct incorporation of protected amino acids is a critical quality control step. The use of Boc-d-Asp(OtBu)-OH, a common building block in solid-phase peptide synthesis (SPPS), requires rigorous analytical verification to confirm its presence and the integrity of the protecting groups. This guide provides an objective comparison of mass spectrometry with other analytical techniques for this purpose, supported by experimental protocols and data interpretation.
Mass Spectrometry: The Gold Standard for Peptide Analysis
Mass spectrometry (MS) is a powerful and widely used technique for the analysis of synthetic peptides due to its high sensitivity, speed, and ability to provide detailed structural information. Coupled with liquid chromatography (LC-MS), it is the primary method for verifying the incorporation of protected amino acids like Boc-d-Asp(OtBu)-OH.
Performance Comparison: Mass Spectrometry
| Metric | Performance | Rationale & Implications |
| Molecular Weight Confirmation | Excellent | MS provides a highly accurate mass-to-charge (m/z) ratio, allowing for the direct confirmation of the peptide's molecular weight. Successful incorporation of Boc-d-Asp(OtBu)-OH will result in a predictable mass shift. |
| Detection of Incomplete Incorporation | Excellent | Failure to incorporate the amino acid will result in a "deletion sequence," a peptide that is shorter and has a lower molecular weight, which is easily detectable by MS.[1] |
| Detection of Incomplete Deprotection | Good | Incomplete removal of a previous Boc group before the coupling of Boc-d-Asp(OtBu)-OH can also be detected as a mass addition of the Boc group (100.12 Da). |
| Identification of Side Products | Excellent | Side reactions, such as the formation of aspartimide from the aspartic acid residue, can be identified by characteristic mass changes.[2] Tert-butylation of nucleophilic residues, a common side reaction during Boc deprotection, results in a +56 Da mass increase that is readily detected.[3] |
| Quantitative Analysis | Good | LC-MS can provide relative quantification of the target peptide versus impurities like deletion sequences or side products by comparing peak areas in the chromatogram.[4] |
| Throughput | High | Modern LC-MS systems offer high throughput, making it suitable for screening multiple samples. |
Experimental Protocol: LC-MS/MS Analysis of a Peptide Containing Boc-d-Asp(OtBu)
This protocol outlines a general procedure for the analysis of a crude synthetic peptide to verify the incorporation of Boc-d-Asp(OtBu)-OH.
1. Sample Preparation:
-
Cleave a small amount of the peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile, to a concentration of approximately 1 mg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Plus).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA):
-
Perform a full MS scan followed by MS/MS scans of the top 3-5 most intense precursor ions.
-
Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to induce fragmentation.
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the detection of lower abundance species.
-
4. Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the target peptide.
-
Analyze the full MS spectrum to confirm the molecular weight of the main product and identify any peaks corresponding to potential impurities (e.g., deletion sequences, products of incomplete deprotection or side reactions).
-
Examine the MS/MS spectra to confirm the peptide sequence through the identification of b- and y-ion series.[6]
Alternative Verification Methods: A Comparative Overview
While mass spectrometry is the most common and powerful tool, other analytical techniques can provide complementary information for verifying the incorporation of Boc-d-Asp(OtBu)-OH.
| Technique | Analyte | Information Provided | Advantages | Limitations |
| Edman Degradation | Resin-bound or cleaved peptide | N-terminal amino acid sequence | - Directly confirms the sequence.[7] - Can quantify the efficiency of each coupling step ("preview" analysis).[8] | - Not suitable for N-terminally blocked peptides.[7] - Cannot directly confirm the presence of side-chain protecting groups. - Limited to peptides of up to 50-60 residues.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Cleaved and purified peptide | 3D structure and presence of specific functional groups | - Provides detailed structural information. - Can definitively confirm the presence of the Boc and OtBu protecting groups through their characteristic proton signals.[9] | - Requires larger sample amounts. - Lower throughput compared to MS. - Complex spectra for larger peptides. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Resin-bound peptide | Presence of functional groups and secondary structure | - Can be used for real-time monitoring of solid-phase synthesis.[10] - Non-destructive. | - Provides general information about functional groups, not specific sequence information. - Can be difficult to interpret due to overlapping signals from the resin and peptide backbone. |
Visualizing Workflows and Relationships
To better illustrate the processes involved, the following diagrams outline the experimental workflow for mass spectrometry analysis and the logical relationship between the analytical techniques.
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different coupling reagents for Boc-d-asp-otbu
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-D-Asp-OtBu Dipeptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields and purity. This is particularly true when incorporating sterically hindered amino acids such as N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester (this compound). The bulky tert-butyl protecting groups on both the alpha-amino and beta-carboxyl functionalities present a significant synthetic challenge. This guide provides an objective comparison of common coupling reagents for the acylation of a target amine with this compound, supported by representative experimental data and detailed protocols.
The primary challenge in coupling this compound lies in overcoming the steric hindrance around the carboxylic acid, which can lead to slow reaction times and incomplete conversions. Therefore, highly efficient coupling reagents are required to facilitate the formation of the peptide bond while minimizing potential side reactions, most notably racemization. This comparison focuses on four widely used coupling reagents: HATU, HBTU, PyBOP, and the classic DIC/HOBt combination.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of these selected coupling reagents in the context of coupling sterically hindered amino acids like this compound. The data presented is a synthesis of typical results reported in the literature for challenging couplings and serves as a comparative benchmark.[1][2][3]
| Coupling Reagent | Class | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| HATU | Uronium/Aminium Salt | 30 - 60 minutes | > 95% | > 98% | Highly reactive, ideal for sterically hindered couplings.[3][4] Minimal risk of racemization.[4] |
| HBTU | Uronium/Aminium Salt | 1 - 2 hours | 90 - 95% | ~97% | Very efficient and widely used.[4] Can cause guanidinylation of the N-terminus if used in excess.[4] |
| PyBOP | Phosphonium Salt | 1 - 3 hours | 85 - 95% | ~96% | Good for suppressing racemization.[3][5] Byproduct (HMPA) is carcinogenic, though PyBOP itself does not produce it. |
| DIC/HOBt | Carbodiimide/Additive | 2 - 12 hours | 80 - 90% | ~95% | Cost-effective option.[6] Slower reaction rates and potential for N-acylurea formation.[6] |
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for a coupling reaction and the activation pathways for each class of coupling reagent.
Caption: General experimental workflow for peptide coupling.
Caption: Activation pathways for different coupling reagents.
Experimental Protocols
The following are detailed, representative protocols for the coupling of this compound with a generic amino acid ester (H-AA-OR') in a solution-phase synthesis. For solid-phase synthesis, equivalents are based on the resin loading capacity.
Protocol 1: Coupling using HATU
-
Reactant Preparation : In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and the hydrochloride or trifluoroacetate salt of the amino acid ester (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Pre-activation : To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and HATU (1.05 equivalents). Stir the mixture at room temperature for 5-10 minutes.
-
Coupling Reaction : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
-
Reactant Preparation : Dissolve this compound (1.0 equivalent) and the amino acid ester salt (1.0 equivalent) in anhydrous DMF in a flask under an inert atmosphere.
-
Pre-activation : Add DIPEA (2.5 equivalents) followed by HBTU (1.05 equivalents) to the solution.[5] Stir at room temperature for 10-15 minutes.
-
Coupling Reaction : Allow the reaction to proceed for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up : Follow the same work-up procedure as described in Protocol 1.
-
Isolation and Purification : Follow the same isolation and purification procedure as described in Protocol 1.
Protocol 3: Coupling using PyBOP
-
Reactant Preparation : In a flask under an inert atmosphere, combine this compound (1.0 equivalent) and the amino acid ester salt (1.0 equivalent) in anhydrous DMF.
-
Pre-activation : Add DIPEA (2.5 equivalents) and PyBOP (1.1 equivalents).[5] Stir the mixture for 10-15 minutes at room temperature.
-
Coupling Reaction : Let the reaction proceed for 1-3 hours, with monitoring by TLC or LC-MS.
-
Work-up : Perform the aqueous work-up as detailed in Protocol 1.
-
Isolation and Purification : Isolate and purify the product as described in Protocol 1.
Protocol 4: Coupling using DIC/HOBt
-
Reactant Preparation : Dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF in a flask under an inert atmosphere.
-
Activation : Cool the solution to 0 °C in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise and stir for 15-20 minutes at 0 °C.[5]
-
Coupling Reaction : Add a solution of the amino acid ester salt (1.0 equivalent) and DIPEA (1.0 equivalent) in DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion.
-
Work-up : Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and perform the aqueous washes as described in Protocol 1.
-
Isolation and Purification : Isolate and purify the final product as described in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
A Comparative Purity Analysis of Peptides Synthesized with Boc-D-Asp(OtBu)-OH versus Alternative Aspartic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal D-Aspartic Acid Derivative for Boc-Solid-Phase Peptide Synthesis
The incorporation of D-amino acids into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity. When employing tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the choice of the side-chain protecting group for D-aspartic acid significantly influences the purity of the final peptide product. This guide provides an objective comparison of peptide purity when utilizing Boc-D-Asp(OtBu)-OH versus other common derivatives, such as Boc-D-Asp(OBzl)-OH. The primary challenge in synthesizing aspartic acid-containing peptides is the formation of aspartimide, a side reaction that can lead to a mixture of α- and β-peptides, as well as racemization. While aspartimide formation is more pronounced in the base-labile conditions of Fmoc-SPPS, it can also occur during the strong acid cleavage step (typically with hydrogen fluoride, HF) in Boc-SPPS.[1][2]
Performance Comparison of D-Aspartic Acid Derivatives in Boc-SPPS
The selection between different side-chain protected Boc-D-Asp derivatives is fundamentally tied to the overall protection strategy and the desired cleavage conditions. The tert-butyl (tBu) ester is sensitive to strong acids like HF, while the benzyl (Bzl) ester is also cleaved by HF but is stable to the milder acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA).[3]
Quantitative Data Summary
Direct, head-to-head quantitative comparisons of the purity of a single model peptide synthesized using different Boc-D-Asp derivatives are not extensively available in the literature. However, based on the known mechanisms of side reactions, we can present an illustrative comparison. The following table summarizes the expected purity outcomes for a model peptide containing a D-Asp-Gly sequence, which is particularly prone to aspartimide formation.
| D-Aspartic Acid Derivative | Synthesis Strategy | Expected Crude Purity (%) | Major Impurities | Final Purity after Purification (%) |
| Boc-D-Asp(OtBu)-OH | Boc-SPPS / HF Cleavage | 70-80% | Aspartimide-related byproducts (α- and β-peptides), Truncated sequences | >98% |
| Boc-D-Asp(OBzl)-OH | Boc-SPPS / HF Cleavage | 75-85% | Fewer aspartimide byproducts compared to OtBu, Benzyl adducts | >98% |
| Boc-D-Asp(OcHex)-OH | Boc-SPPS / HF Cleavage | 80-90% | Minimal aspartimide formation | >98% |
Note: The data presented are illustrative and can vary depending on the peptide sequence, coupling conditions, and cleavage protocol.
The use of sterically bulkier side-chain protecting groups, such as cyclohexyl ester (OcHex), has been shown to reduce aspartimide formation during Boc-SPPS.[1] While Boc-D-Asp(OtBu)-OH is a standard and widely used reagent, for sequences that are particularly susceptible to aspartimide formation, Boc-D-Asp(OBzl)-OH or Boc-D-Asp(OcHex)-OH may offer a cleaner crude product.
Logical Comparison of Aspartic Acid Derivatives in Boc-SPPS
The choice of the D-aspartic acid derivative in Boc-SPPS involves a trade-off between standard protocols and the mitigation of specific side reactions. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting a Boc-D-Asp derivative.
Experimental Protocols
General Workflow for Boc-Solid-Phase Peptide Synthesis and Purity Analysis
The following diagram outlines the general workflow for synthesizing a peptide using Boc-SPPS, followed by cleavage, purification, and purity analysis.
Caption: General workflow for Boc-SPPS and purity analysis.
Detailed Protocol for Boc-SPPS of a D-Aspartic Acid-Containing Peptide
This protocol outlines a manual Boc-SPPS for a generic peptide on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield or PAM resin, 0.5 mmol/g loading) in a reaction vessel.
-
Add dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3x) and isopropanol (2x).[4]
3. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat the neutralization step.
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (e.g., Boc-D-Asp(OtBu)-OH, 4 equivalents) and a coupling reagent (e.g., HBTU, 3.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To check for completion, perform a ninhydrin test. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Repeat:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: HF Cleavage ("Low-High" HF Method)
The "low-high" HF procedure is often used to minimize side reactions.[5]
1. Pre-cleavage Preparation:
-
After the final Nα-Boc deprotection, dry the peptide-resin under a stream of nitrogen.
-
Place the dried resin in an HF-resistant reaction vessel.
-
Add scavengers (e.g., anisole, p-cresol) to the vessel.
2. "Low" HF Step:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense a mixture of HF/dimethyl sulfide (DMS) (25:65 v/v) into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
3. "High" HF Step:
-
Cool the reaction vessel again.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
4. Peptide Precipitation and Work-up:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether washes.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
Protocol 3: Peptide Purity Analysis by RP-HPLC
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in an appropriate solvent (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
3. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Conclusion
The selection of the appropriate D-aspartic acid derivative for Boc-SPPS is a critical determinant of the final peptide's purity. While Boc-D-Asp(OtBu)-OH is a widely used and effective reagent, for peptide sequences that are particularly susceptible to aspartimide formation, the use of alternative side-chain protecting groups such as benzyl (OBzl) or cyclohexyl (OcHex) can significantly reduce the formation of side products, leading to a cleaner crude product and simplifying subsequent purification steps. A thorough analysis of the peptide sequence and an understanding of the potential side reactions are essential for making an informed decision and achieving the desired purity of the final peptide.
References
A Comparative Guide to the Biological Activity of Peptides Containing D-Aspartic Acid Synthesized via Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures represents a significant strategy in modern drug discovery. Among these, the substitution of L-amino acids with their D-enantiomers is a widely employed technique to enhance peptide stability and modulate biological activity. This guide provides an objective comparison of the performance of peptides containing D-aspartic acid, synthesized via tert-butyloxycarbonyl (Boc) chemistry, with their L-aspartic acid counterparts and other alternatives. We will delve into supporting experimental data, detailed methodologies, and the underlying signaling pathways.
Enhanced Proteolytic Stability: The D-Amino Acid Advantage
A primary driver for incorporating D-amino acids into therapeutic peptides is to increase their resistance to enzymatic degradation. Peptides composed exclusively of L-amino acids are readily cleaved by proteases in the body, leading to a short in vivo half-life and limited therapeutic efficacy. D-amino acids, due to their unnatural stereochemistry, are not recognized as substrates by most endogenous proteases, thereby conferring enhanced stability.[1]
A compelling example of this principle is demonstrated in a study comparing the antitumor peptide RDP215 with its analog, 9D-RDP215, where a specific L-amino acid was replaced by its D-enantiomer. The stability of these peptides was assessed in the presence of serum, which contains a plethora of proteases.
Table 1: Comparative Stability of L-Amino Acid vs. D-Amino Acid Containing Peptides in Serum
| Peptide | Amino Acid Composition | Stability in Serum | Reference |
| RDP215 | All L-amino acids | Degraded | [2] |
| 9D-RDP215 | Contains one D-amino acid substitution | Stable | [2] |
This enhanced stability is a critical factor in the development of peptide-based therapeutics, as it can lead to improved pharmacokinetic profiles and sustained biological activity in vivo.
Impact on Biological Activity: A Case Study in Antitumor Peptides
The substitution of an L-amino acid with a D-amino acid can also significantly impact the biological activity of a peptide. This can be attributed to changes in the peptide's secondary structure and its interaction with biological targets. The study on RDP215 and 9D-RDP215 provides quantitative data on their antitumor activity against human melanoma (A375) and glioblastoma (LN-229) cell lines.
Table 2: Comparative Antitumor Activity of L-Amino Acid vs. D-Amino Acid Containing Peptides
| Peptide | Target Cell Line | IC50 (µM) | Reference |
| RDP215 | A375 (Melanoma) | ~10 | [2] |
| 9D-RDP215 | A375 (Melanoma) | ~5 | [2] |
| RDP215 | LN-229 (Glioblastoma) | >20 | [2] |
| 9D-RDP215 | LN-229 (Glioblastoma) | ~10 | [2] |
The data indicates that the D-amino acid-substituted peptide, 9D-RDP215, exhibited a more potent antitumor effect (a lower IC50 value) against both melanoma and glioblastoma cell lines compared to its all-L-amino acid counterpart. This suggests that for this particular peptide, the D-amino acid substitution not only enhanced stability but also improved its therapeutic efficacy.
The Role of D-Aspartic Acid in Key Signaling Pathways
Beyond its role in enhancing peptide stability, free D-aspartic acid is an endogenous molecule with significant biological roles, particularly in the nervous and endocrine systems. It acts as a signaling molecule, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors and its involvement in steroidogenesis.
D-Aspartic Acid in Testosterone Synthesis
D-aspartic acid has been shown to play a crucial role in the regulation of testosterone synthesis in the testes. It stimulates the hypothalamus-pituitary-gonadal (HPG) axis, leading to the release of luteinizing hormone (LH). LH, in turn, acts on Leydig cells in the testes to promote the synthesis of testosterone. D-aspartic acid also acts directly on Leydig cells to upregulate the expression of key steroidogenic enzymes.
Caption: D-Aspartic acid stimulates testosterone synthesis.
D-Aspartic Acid and NMDA Receptor Signaling
In the central nervous system, D-aspartic acid functions as an agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The binding of D-aspartate (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of its ion channel. This allows an influx of Ca²⁺ ions, which act as a second messenger to trigger a cascade of downstream signaling events, including the activation of protein kinases and transcription factors.
Caption: D-Aspartate-mediated NMDA receptor signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of peptides containing D-aspartic acid.
Boc Solid-Phase Peptide Synthesis (SPPS)
Boc chemistry is a robust method for the stepwise synthesis of peptides on a solid support. The Nα-amino group of the incoming amino acid is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF).
Caption: General workflow for Boc Solid-Phase Peptide Synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM and isopropanol (IPA) to remove excess TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling: Add the next Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) dissolved in DMF to the resin. Add DIEA (2-4 equivalents) to initiate the coupling reaction. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection step, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Note on Aspartimide Formation: A common side reaction in peptide synthesis, particularly with Asp-Gly or Asp-Ser sequences, is the formation of a succinimide ring, known as an aspartimide. This can lead to racemization and the formation of β-aspartyl peptides. Careful selection of coupling reagents and conditions can help to minimize this side reaction.
In Vitro Testosterone Production Assay in Leydig Cells
This assay is used to quantify the amount of testosterone produced by Leydig cells in response to a test compound. The MA-10 mouse Leydig tumor cell line is a commonly used model for this purpose.
Materials:
-
MA-10 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Test peptide and control compounds
-
Testosterone ELISA kit
Protocol:
-
Cell Seeding: Seed MA-10 cells in a 24-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours.
-
Cell Starvation: Replace the complete medium with serum-free medium and incubate for 2-4 hours.
-
Treatment: Add the test peptide at various concentrations to the wells. Include a positive control (e.g., human chorionic gonadotropin, hCG) and a vehicle control.
-
Incubation: Incubate the cells with the treatments for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Testosterone Quantification: Measure the concentration of testosterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
NMDA Receptor Binding Assay
This assay measures the ability of a test compound to bind to the NMDA receptor. It is typically performed using a competitive binding format with a radiolabeled ligand.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
Radiolabeled ligand (e.g., [³H]MK-801)
-
Test peptide and unlabeled competitor (e.g., glutamate)
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brains, which are a rich source of NMDA receptors.
-
Assay Setup: In a microtiter plate, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the test peptide. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of an unlabeled competitor to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test peptide, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand.
Conclusion
The synthesis of peptides containing D-aspartic acid via Boc chemistry offers a powerful strategy to enhance their therapeutic potential. The incorporation of D-aspartic acid can significantly increase proteolytic stability, leading to improved pharmacokinetic properties. Furthermore, as demonstrated by the antitumor peptide case study, such substitutions can also positively modulate biological activity. Understanding the intricate roles of D-aspartic acid in endogenous signaling pathways, such as testosterone synthesis and NMDA receptor modulation, opens up further avenues for the rational design of novel peptide-based drugs. The experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate the biological activity of these promising therapeutic agents.
References
Stability Under Pressure: A Comparative Guide to the OtBu Protecting Group
For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The tert-butyl (OtBu) ester, a widely employed protecting group for carboxylic acids, is renowned for its unique stability profile. This guide provides an objective comparison of the OtBu group's performance against common alternatives, supported by experimental data, to facilitate informed decisions in complex synthetic endeavors.
At a Glance: Orthogonality and Cleavage Conditions
The strategic advantage of the OtBu protecting group lies in its orthogonality with other commonly used protecting groups, such as the benzyloxycarbonyl (Cbz) and benzyl (Bn) groups. This orthogonality allows for the selective deprotection of one functional group while others remain intact, a cornerstone of modern synthetic chemistry.[1][2]
| Protecting Group | Primary Cleavage Method | Stability Profile | Orthogonal To |
| OtBu (tert-Butyl) | Strong Acid (e.g., TFA, HCl) | Stable to basic conditions and hydrogenolysis. | Cbz, Bn, Fmoc |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | OtBu, Fmoc |
| Bn (Benzyl ether) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | OtBu, Fmoc |
| Fmoc (Fluorenylmethyloxycarbonyl) | Basic Conditions (e.g., Piperidine) | Stable to acidic conditions and hydrogenolysis. | OtBu, Cbz, Bn |
Quantitative Stability Analysis
The following table summarizes the stability of the OtBu protecting group under various conditions, with a comparison to Cbz and Benzyl ether protecting groups. Yields are indicative and can vary based on the substrate and specific reaction conditions.
| Condition | Reagents | Temperature | Time | OtBu Cleavage Yield | Cbz Cleavage Yield | Benzyl Ether Cleavage Yield |
| Strongly Acidic | 50% TFA in DCM | Room Temp | 0.5 - 2 h | >95% | Partial to complete cleavage | Stable to partial cleavage |
| Moderately Acidic | 4M HCl in Dioxane | Room Temp | 1 - 4 h | >95% | Stable | Stable |
| Lewis Acidic | ZnBr₂ in DCM | Room Temp | 12 - 24 h | ~90% | Stable | Stable |
| Basic | 20% Piperidine in DMF | Room Temp | 30 min | Stable (>99%) | Stable | Stable |
| Hydrogenolysis | H₂, 10% Pd/C, MeOH | Room Temp | 1 - 4 h | Stable (>99%) | >95% | >95% |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below.
Protocol 1: OtBu Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a tert-butyl ester using a strong acid.
Materials:
-
OtBu-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the OtBu-protected compound (1.0 mmol) in dichloromethane (10 mL).
-
To the stirred solution, add trifluoroacetic acid (10 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the deprotected carboxylic acid.
Protocol 2: OtBu Deprotection using Zinc Bromide (ZnBr₂)
This protocol offers a milder alternative for the cleavage of tert-butyl esters, particularly useful for substrates with other acid-sensitive functionalities.
Materials:
-
OtBu-protected compound
-
Dichloromethane (DCM)
-
Zinc bromide (ZnBr₂)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the OtBu-protected compound (1.0 mmol) in dichloromethane (20 mL).
-
Add zinc bromide (5.0 mmol) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, add water (20 mL) and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Cbz/Benzyl Ether Deprotection by Catalytic Hydrogenolysis
This protocol describes the standard procedure for the removal of Cbz and Benzyl ether protecting groups.
Materials:
-
Cbz or Benzyl-protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
Procedure:
-
Dissolve the protected compound (1.0 mmol) in methanol (20 mL).
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams have been generated.
References
The Economic Equation of Peptide Synthesis: A Cost-Effectiveness Analysis of Boc-D-Asp(OtBu)-OH
In the intricate world of peptide synthesis, the selection of protected amino acid derivatives is a critical decision that significantly influences not only the yield and purity of the final product but also the overall cost-effectiveness of the process. For researchers and professionals in drug development, navigating the choice between the two predominant strategies, tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistry, is a pivotal step. This guide provides an objective comparison of Boc-D-Asp(OtBu)-OH and its primary alternative, Fmoc-D-Asp(OtBu)-OH, focusing on cost, performance, and process efficiency, supported by experimental considerations.
The core difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), whereas the Fmoc group is removed under basic conditions, most commonly with piperidine.[1] This fundamental distinction dictates the choice of side-chain protecting groups and the entire synthetic workflow, impacting everything from raw material costs to the potential for side reactions.[1][2]
Performance and Cost: A Comparative Analysis
While both Boc and Fmoc strategies are well-established for solid-phase peptide synthesis (SPPS), they present a trade-off between the initial cost of raw materials and the overall process efficiency and final product quality.[3]
Raw Material Costs: From a purely economic standpoint, Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts.[3][] This is primarily due to the lower cost of the Boc protecting group itself and simpler synthesis processes.[3][] However, the increasing demand for Fmoc-protected amino acids, driven by their suitability for automated synthesis and milder reaction conditions, has led to greater economies of scale, making them more price-competitive.[3] Solvents used in Boc chemistry, such as dichloromethane (DCM), are also relatively inexpensive, which can contribute to lower raw material costs in large-scale manufacturing.[3][]
Synthesis Efficiency and Purity: The Fmoc strategy often provides higher coupling yields, typically exceeding 99%, and results in a higher crude purity of the final peptide.[3][] This is attributed to the milder deprotection conditions which minimize side reactions.[3][] In contrast, the harsh acidic conditions required to remove the Boc group and cleave the peptide from the resin in Boc chemistry can lead to a greater occurrence of side products, potentially lowering the crude purity.[3][6]
A significant challenge associated with the incorporation of aspartic acid is the formation of an aspartimide intermediate, a side reaction that can occur under both acidic and basic conditions but is particularly problematic in Fmoc-SPPS due to the use of a base for deprotection.[2][7][8] This intramolecular cyclization can lead to a mixture of α- and β-peptides and racemization, compromising the purity and chiral integrity of the final product.[8] While using the OtBu side-chain protecting group helps to mitigate this, the choice of the Nα-protecting group and the specific peptide sequence remain critical factors.[8] In Boc chemistry, the protonation of the N-terminal amine after deprotection makes it less prone to initiating aspartimide formation.[6]
Data Summary: Boc-D-Asp(OtBu)-OH vs. Fmoc-D-Asp(OtBu)-OH
| Feature | Boc-D-Asp(OtBu)-OH | Fmoc-D-Asp(OtBu)-OH | Key Considerations for Researchers |
| Protected Amino Acid Cost | Generally lower[3][] | Generally higher, but prices are becoming more competitive[3][] | A primary factor in the raw material budget for large-scale synthesis. |
| Nα-Deprotection Conditions | Strongly acidic (e.g., TFA)[1][] | Basic (e.g., 20% piperidine in DMF)[1][9] | Dictates orthogonality and compatibility with other protecting groups. |
| Final Cleavage from Resin | Harsh (e.g., HF, TFMSA)[1][6] | Mild (e.g., TFA)[1] | Harsh conditions in Boc chemistry can lead to more side products. |
| Typical Crude Purity | May be lower due to harsher conditions[3] | Generally higher due to milder conditions[3][] | Higher crude purity significantly reduces downstream purification costs and time. |
| Risk of Aspartimide Formation | Lower risk due to acidic deprotection conditions[6][10] | Higher risk, especially in sensitive sequences (e.g., Asp-Gly, Asp-Asn)[2][8] | A critical factor for sequences containing aspartic acid. |
| Automation Friendliness | Less common for automated synthesizers[1] | Highly compatible with modern automated SPPS[] | Fmoc is the dominant strategy for high-throughput and automated synthesis. |
| Solvent & Reagent Usage | Utilizes less expensive solvents like DCM[3] | Employs more expensive solvents like DMF or NMP[3] | Solvent cost and disposal are significant factors in large-scale production. |
| Key Advantage | Cost-effective for certain applications; may be better for hydrophobic or aggregation-prone sequences[3][11] | High yield, high purity, and excellent for complex peptides and automated synthesis[] | The choice depends on the specific peptide sequence and production scale. |
Experimental Protocols for Comparative Analysis
To empirically determine the most cost-effective strategy for a specific peptide containing a D-aspartic acid residue, a head-to-head comparison is recommended. The following protocol outlines a general procedure for the synthesis of a model hexapeptide (e.g., Ac-Tyr-Ala-Gly-D-Asp-Phe-Leu-NH₂) using both Boc and Fmoc strategies.
Objective: To compare the crude yield, purity, and overall process time of synthesizing a model peptide using Boc-D-Asp(OtBu)-OH versus Fmoc-D-Asp(OtBu)-OH.
Materials:
-
Resins: MBHA resin (for Boc synthesis), Rink Amide resin (for Fmoc synthesis).
-
Boc-protected amino acids: Boc-Tyr(Bzl)-OH, Boc-Ala-OH, Boc-Gly-OH, Boc-D-Asp(OtBu)-OH , Boc-Phe-OH, Boc-Leu-OH.
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Asp(OtBu)-OH , Fmoc-Phe-OH, Fmoc-Leu-OH.
-
Coupling Reagents: HBTU, HOBt, DIC.
-
Bases: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Reagents: Trifluoroacetic acid (TFA), Piperidine.
-
Cleavage Cocktails: HF or TFMSA with appropriate scavengers (for Boc), TFA/TIS/H₂O (95:2.5:2.5) (for Fmoc).
-
Other Reagents: Acetic anhydride, ether.
Methodology:
Part 1: Peptide Synthesis using Boc Chemistry
-
Resin Swelling: Swell MBHA resin in DCM.
-
First Amino Acid Coupling: Couple Boc-Leu-OH to the resin using a standard coupling protocol (e.g., DIC/HOBt).
-
Boc Deprotection: Remove the Boc group using 50% TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of DIPEA in DCM.
-
Iterative Coupling and Deprotection: Repeat steps 3 and 4 for the subsequent amino acids (Phe, D-Asp, Gly, Ala, Tyr) using HBTU/DIPEA in DMF for coupling.
-
N-terminal Acetylation: After the final deprotection, acetylate the N-terminus with acetic anhydride.
-
Cleavage: Cleave the peptide from the resin using HF or TFMSA with appropriate scavengers.
-
Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet.
-
Analysis: Lyophilize the crude peptide, determine the yield, and analyze the purity by HPLC and mass spectrometry.
Part 2: Peptide Synthesis using Fmoc Chemistry
-
Resin Swelling: Swell Rink Amide resin in DMF.
-
First Amino Acid Loading: Couple Fmoc-Leu-OH to the resin.
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat step 3, followed by coupling of the subsequent amino acids (Phe, D-Asp, Gly, Ala, Tyr) using HBTU/DIPEA in DMF.
-
N-terminal Acetylation: After the final deprotection, acetylate the N-terminus.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a TFA-based cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet.
-
Analysis: Lyophilize the crude peptide, determine the yield, and analyze the purity by HPLC and mass spectrometry.
Visualizing the Workflow and Decision Process
To better illustrate the comparative experimental workflow and the decision-making logic, the following diagrams are provided.
Caption: Comparative experimental workflow for peptide synthesis.
References
A Comparative Guide to the Application of Boc-D-Asp(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of protected amino acids is paramount to successful peptide synthesis. This guide provides a comprehensive comparison of Boc-D-Asp(OtBu)-OH with alternative aspartic acid protection strategies, focusing on performance, prevention of common side reactions, and detailed experimental protocols. The selection of an appropriate protecting group for aspartic acid is critical to minimizing side reactions, particularly the formation of aspartimide, which can significantly impact the purity and yield of the final peptide.
Performance Comparison of Aspartic Acid Side-Chain Protecting Groups
The primary challenge in incorporating aspartic acid residues in solid-phase peptide synthesis (SPPS) is the base-catalyzed formation of an aspartimide intermediate, especially during the repeated piperidine treatments in Fmoc-SPPS. This intermediate can lead to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.[1][2] While Boc-SPPS largely circumvents this issue due to its acidic deprotection conditions, the choice of side-chain protection remains a key consideration for overall success.
The tert-butyl (OtBu) ester is a widely used protecting group for the side chain of aspartic acid in both Fmoc and Boc strategies.[3] In the context of Boc-SPPS, where acidic conditions are used for Nα-deprotection, the OtBu group is stable and effectively prevents side-chain reactions. Alternative protecting groups, such as benzyl (Bzl) and cyclohexyl (OChx) esters, are also employed in Boc-SPPS. The Bzl group, a hallmark of the traditional Boc/Bzl strategy, is stable to the moderate acid (TFA) used for Boc deprotection and is removed during the final strong acid cleavage.[3][4] The OChx group has also been shown to minimize aspartimide formation in Boc-based synthesis.[5]
While direct quantitative comparisons of these protecting groups within Boc-SPPS are not extensively documented in the literature, data from Fmoc-SPPS can be highly informative regarding the inherent stability of these protecting groups. The following table summarizes the performance of various side-chain protecting groups in mitigating aspartimide formation in a model peptide sequence known to be susceptible to this side reaction.
| Protecting Group Strategy | Reagent Used | % Aspartimide Formation | % D-Asp Isomer (Racemization) | Crude Purity of Target Peptide | Key Advantages & Disadvantages |
| Standard Protection | Fmoc-Asp(OtBu)-OH | 15-50% | High | ~50-70% | Advantage: Widely available and cost-effective. Disadvantage: Highly prone to aspartimide formation in susceptible sequences.[2] |
| Bulky Ester Protection | Fmoc-Asp(OMpe)-OH | <5% | Moderate | >85% | Advantage: Increased steric hindrance reduces cyclization. Disadvantage: Higher cost. |
| Optimized Steric Hindrance | Fmoc-Asp(OBno)-OH | <1% | Very Low (<1%) | >90% | Advantage: Virtually eliminates aspartimide formation and racemization.[2] Disadvantage: Highest relative cost. |
| Non-Ester Based | Fmoc-Asp(CSY)-OH | ~0% | Very Low | >95% | Advantage: Completely prevents aspartimide formation.[5] Disadvantage: Requires an additional orthogonal deprotection step. |
Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Historically, Boc-based SPPS has been shown to result in minimal aspartimide formation, largely due to the use of side-chain protections like Asp(OChx) and in situ neutralization protocols.[5] The acidic conditions used for Nα-Boc deprotection are not conducive to the base-catalyzed intramolecular cyclization that leads to aspartimide formation.
Experimental Protocols
The following is a detailed protocol for manual Boc solid-phase peptide synthesis, which can be readily adapted for the incorporation of Boc-D-Asp(OtBu)-OH.
Resin Preparation and Swelling
-
Protocol:
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Protocol:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[6][7]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[7]
-
When cysteine, methionine, or tryptophan are present, it is recommended to add 0.5% dithiothreitol (DTE) to the TFA solution to act as a scavenger.[7]
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x) to remove residual TFA.[6][7]
-
Neutralization
This step neutralizes the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Protocol:
-
Wash the resin with DCM (3x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate the mixture for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) to remove excess base.
-
Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid, such as Boc-D-Asp(OtBu)-OH, is activated and coupled to the free N-terminal amine of the resin-bound peptide.
-
Protocol:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-D-Asp(OtBu)-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the aspartic acid residue.
-
Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Carefully add a strong acid cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The choice of cocktail depends on the amino acid composition of the peptide. Scavengers such as anisole, thioanisole, and ethanedithiol are typically included to trap reactive carbocations generated during deprotection.
-
After the cleavage reaction (typically 1-2 hours at 0°C for HF), the strong acid is removed by evaporation.
-
The crude peptide is precipitated with cold diethyl ether, collected by centrifugation or filtration, and washed multiple times with cold ether.
-
The purified peptide is then dried under vacuum.
-
Visualizing the Workflow and Chemical Logic
To better understand the processes involved, the following diagrams illustrate the general workflow for Boc-SPPS and the mechanism of aspartimide formation, which is a key consideration when choosing an aspartic acid protection strategy.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
A Head-to-Head Comparison of Boc-D-Asp(OtBu) Suppliers for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality and purity of amino acid building blocks are paramount. Boc-D-Asp(OtBu)-OH is a critical reagent used in the synthesis of peptides, particularly in the development of novel therapeutics.[1] The choice of supplier for this key building block can significantly impact the yield, purity, and overall success of a synthesis campaign. This guide provides an objective comparison of various suppliers of Boc-D-Asp(OtBu)-OH, supported by publicly available data and detailed experimental protocols for in-house verification.
Supplier and Product Specification Overview
A critical aspect of selecting a raw material supplier is the verification of product specifications. While a comprehensive, single-study comparison of all suppliers is not publicly available, individual product data sheets provide key metrics for an initial assessment. The following table summarizes the product specifications for Boc-D-Asp(OtBu)-OH from several prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Analytical Method | Molecular Weight | Appearance |
| Chem-Impex | Boc-D-Asp-OtBu | 77004-75-2 | ≥ 99% | HPLC | 289.4 | White powder |
| Bachem AG | This compound | 77004-75-2 | Not specified | Not specified | 289.33 | Not specified |
| Sigma-Aldrich | Boc-Asp(OtBu)-OH | 1676-90-0 | ≥ 99.0% | TLC (sum of enantiomers) | 289.32 | Powder |
| APExBIO | Boc-D-Asp(OtBu)-OH·DCHA | 200334-95-8 | ≥ 98.00% | Not specified | 470.6 | Not specified |
Note: The information in this table is compiled from the suppliers' public websites and may be subject to change. It is crucial to obtain the most current certificate of analysis (CoA) from the supplier for lot-specific data.
Experimental Protocols for Quality Assessment
To ensure the quality and consistency of Boc-D-Asp(OtBu)-OH from any supplier, independent verification is recommended. The following are detailed protocols for key experiments to assess the purity and identity of the product.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of protected amino acids.
Objective: To determine the chemical purity of Boc-D-Asp(OtBu)-OH and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Dissolve Boc-D-Asp(OtBu)-OH in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point and may require optimization.
Data Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all detected peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound.
Objective: To confirm the identity and structural integrity of Boc-D-Asp(OtBu)-OH.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Reagents:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample: Dissolve approximately 5-10 mg of Boc-D-Asp(OtBu)-OH in 0.6-0.7 mL of the deuterated solvent.
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Number of Scans: 16-64 scans
-
Relaxation Delay: 1-2 seconds
Data Analysis: The resulting spectrum should be compared to a reference spectrum or predicted chemical shifts to confirm the presence of characteristic peaks for the Boc and tert-butyl protecting groups, as well as the aspartic acid backbone. The presence of a sharp singlet around 1.45 ppm is a strong indicator of the tert-butyl group.[2]
Visualizing the Workflow and Application
To further aid researchers, the following diagrams illustrate the experimental workflow for supplier comparison and a potential application of a peptide synthesized using Boc-D-Asp(OtBu)-OH.
Caption: Workflow for comparing Boc-D-Asp(OtBu)-OH suppliers.
Boc-D-Asp(OtBu)-OH is a crucial building block in the synthesis of peptides for various research and drug development applications, including those targeting neurological disorders and metabolic pathways.[1] The synthesized peptides can be used to modulate specific signaling pathways.
Caption: Peptide modulating a generic kinase signaling cascade.
Conclusion
The selection of a reliable supplier for critical reagents like Boc-D-Asp(OtBu)-OH is a foundational step in successful peptide synthesis and drug development. While supplier specifications provide a useful starting point, independent analytical verification is strongly encouraged to ensure the quality and consistency of the material. By implementing rigorous in-house quality control using the protocols outlined in this guide, researchers can mitigate risks associated with raw material variability and enhance the reproducibility of their scientific outcomes.
References
A Comparative Guide to the Reproducibility of Peptide Synthesis Protocols Using Boc-D-Asp(OtBu)-OH and Its Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy for trifunctional amino acids is a critical determinant of yield, purity, and overall success. The incorporation of D-aspartic acid (D-Asp) residues, often to enhance peptide stability against enzymatic degradation, presents a unique set of challenges, primarily the propensity for aspartimide formation. This guide provides an objective comparison of peptide synthesis protocols utilizing N-α-tert-butyloxycarbonyl-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH) and its common alternatives within the Boc/Bzl protection strategy, with a focus on reproducibility and purity, supported by representative experimental data and detailed methodologies.
The Boc/Bzl strategy for SPPS employs the acid-labile Boc group for temporary Nα-amino protection and more acid-stable protecting groups for the amino acid side chains, which are typically benzyl-based.[1] The choice of the side-chain protecting group for aspartic acid is crucial to mitigate side reactions, particularly aspartimide formation, which can occur during the final cleavage with strong acids like hydrogen fluoride (HF).[2]
Performance Comparison of D-Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
The primary alternatives to the tert-butyl (OtBu) ester for the side-chain protection of Boc-D-Asp-OH are the benzyl (OBzl) and cyclohexyl (OcHex) esters. The selection of one over the others has significant implications for the prevention of aspartimide formation, a side reaction that can lead to a mixture of α- and β-peptides and racemization, thereby complicating purification and reducing the yield of the target peptide.[2]
While direct head-to-head quantitative data for a single model peptide is sparse in publicly available literature, the principles of peptide chemistry and qualitative reports allow for a representative comparison. The OcHex ester is widely reported to offer superior suppression of aspartimide formation compared to the OBzl ester during strong acid cleavage.[2][3] The OtBu group, while standard in Fmoc-SPPS, is less commonly used for side-chain protection in Boc-SPPS due to its lability under the repeated acidic conditions used for Nα-Boc deprotection, which would violate the principle of orthogonality. However, for the purpose of this comparison, we will consider its hypothetical performance alongside the more conventional OBzl and OcHex protecting groups.
Table 1: Representative Performance of Boc-D-Asp Side-Chain Protecting Groups in the Synthesis of a Model Peptide (e.g., Ac-Tyr-Val-Ala-D-Asp-Gly-NH₂)
| Side-Chain Protecting Group | Crude Peptide Purity (HPLC Area %) | Major Side Product | Overall Yield (%) | Notes |
| OtBu | ~70-80% | Aspartimide-related impurities, deletion sequences | ~50-60% | Not a standard choice for Boc-SPPS side-chain protection due to lack of orthogonality. Prone to premature deprotection. |
| OBzl | ~80-90% | Aspartimide-related impurities | ~60-70% | A common and cost-effective option, but susceptible to aspartimide formation during final HF cleavage, especially in sensitive sequences like D-Asp-Gly.[4] |
| OcHex | >90% | Minimal aspartimide formation | ~70-80% | Offers enhanced stability to the repetitive acid treatments for Boc removal and significantly suppresses aspartimide formation during final cleavage, leading to higher purity and yield.[3] |
Note: The data presented in this table is representative and compiled from qualitative statements in the cited literature. Actual results will vary depending on the peptide sequence, synthesis scale, and specific reaction conditions.
Experimental Protocols
The following is a detailed, generalized protocol for manual Boc-SPPS for the synthesis of a model peptide containing a D-aspartic acid residue. The protocol is divided into the synthesis cycle and the final cleavage and deprotection.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the steps for one cycle of amino acid addition.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide, 0.5 mmol/g) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x).
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[5]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (e.g., Boc-D-Asp(OBzl)-OH or Boc-D-Asp(OcHex)-OH) (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (blue beads), recouple.
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
CAUTION: Hydrogen fluoride (HF) is an extremely corrosive and toxic acid. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
1. Resin Preparation:
-
After the final coupling and washing steps, dry the peptide-resin under vacuum.
2. HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to the resin at -5 to 0 °C.
-
Stir the mixture for 1-2 hours at 0 °C.
-
Evaporate the HF under a stream of nitrogen.
3. Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows and chemical pathways discussed in this guide.
Conclusion
The reproducibility of peptide synthesis protocols involving D-aspartic acid within the Boc-SPPS framework is heavily influenced by the choice of the side-chain protecting group. While Boc-D-Asp(OBzl)-OH is a commonly used reagent, it carries a significant risk of aspartimide formation, particularly in sequences containing residues with low steric hindrance following the D-aspartic acid, such as glycine.[2] For syntheses where high purity and yield are paramount, the use of Boc-D-Asp(OcHex)-OH is the recommended strategy as it offers superior protection against this side reaction.[3] The use of Boc-D-Asp(OtBu)-OH for side-chain protection is not standard practice in Boc-SPPS due to its lack of orthogonality with the Nα-Boc group. Researchers and drug development professionals should carefully consider the peptide sequence and the desired final purity when selecting a D-aspartic acid derivative for Boc-SPPS to ensure a reproducible and efficient synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-d-asp-otbu
Ensuring the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Boc-d-asp-otbu (N-α-t-Boc-D-aspartic acid γ-t-butyl ester), a common reagent in peptide synthesis. Adherence to these procedures is critical for protecting laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Splash-proof |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory | Dust Respirator | Recommended when handling the powder form to avoid inhalation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as chemical waste in accordance with federal, state, and local environmental regulations.[1]
1. Waste Collection:
-
Solid Waste: Place all solid this compound waste, including unused or expired reagent and any contaminated disposable labware (e.g., weighing paper, pipette tips), into a designated and clearly labeled waste container.[2] The container should be suitable for solid chemical waste and have a secure lid to prevent the release of dust.[2]
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads or contaminated gloves, should also be placed in the designated chemical waste container.[2]
2. Spill Management:
-
Small Spills: In the event of a small spill, carefully sweep or scoop the solid material to avoid creating dust and transfer it into the designated waste container.[2][3]
-
Large Spills: For larger spills, use a shovel or other appropriate tools to place the material into a suitable waste container.[2] It is crucial to avoid generating dust during the cleanup process.[3][4] Ensure the area is well-ventilated.[1][4]
3. Container Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2]
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, awaiting collection.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[2][3] Do not dispose of this compound down the drain or in regular trash.[3][5]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Boc-d-asp-otbu
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-d-asp-otbu (N-α-(tert-Butoxycarbonyl)-D-aspartic acid 4-tert-butyl ester) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its proper management.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure risks. The recommended PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves.[1][2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 respirator or equivalent.[1]
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for safety and environmental stewardship.
Step-by-Step Handling and Storage Protocol:
-
Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary PPE and spill containment materials readily available.
-
Handling:
-
Storage:
Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Carefully collect any solid this compound waste, avoiding dust generation, and place it into a suitable, sealed, and clearly labeled container for chemical waste.[4]
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container and treated as chemical waste.[5]
-
-
Labeling: Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound".[5]
-
Storage of Waste: Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials.[5]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the waste.[2][4] Do not allow the chemical to enter drains or the environment.[4]
Quantitative Safety Data
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
